Rosuvastatin D6 Sodium
Beschreibung
Eigenschaften
Molekularformel |
C22H21D6FN3NaO6S |
|---|---|
Molekulargewicht |
509.56 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Rosuvastatin D6 Sodium chemical structure and formula
Precision Internal Standards for Bioanalytical Quantitation
Part 1: Executive Summary & Technical Context
Rosuvastatin-d6 Sodium is the stable isotope-labeled analog of the HMG-CoA reductase inhibitor Rosuvastatin.[1] In high-stakes drug development and clinical pharmacokinetics (PK), it serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS quantitation.[1]
As a Senior Application Scientist, I emphasize that the value of this compound lies not just in its chemical identity, but in its ability to correct for matrix effects and ionization suppression . By replacing six hydrogen atoms with deuterium on the isopropyl moiety, the physicochemical properties (retention time, pKa, solubility) remain virtually identical to the analyte, while the mass shift (+6 Da) ensures clean spectral separation.[1]
Part 2: Chemical Identity & Structural Specifications[1]
The specific deuteration pattern is critical. The "d6" label is strategically placed on the isopropyl group attached to the pyrimidine ring.[1] This location is metabolically stable and, crucially, is retained in the primary MS/MS fragment ions used for quantitation.[1]
Chemical Specifications Table
| Feature | Specification |
| Chemical Name | Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-[isopropyl-d6] -2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate |
| CAS Number | 2070009-41-3 (Sodium Salt specific) |
| Molecular Formula | |
| Molecular Weight | 509.56 g/mol (vs. ~503.51 for unlabeled) |
| Isotopic Purity | Typically |
| Chemical Purity | |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| Hygroscopicity | High (Handle in desiccated environment) |
Part 3: Structural Logic & Fragmentation
The choice of the isopropyl group for labeling is not arbitrary.[1] In Electrospray Ionization (ESI), the fragmentation pathway dictates the utility of the IS.[1]
The Fragmentation Mechanism:
-
Precursor Ion: The molecule protonates at the pyrimidine nitrogen or the sulfonamide.[1]
-
Product Ion: Collision Induced Dissociation (CID) typically cleaves the heptenoic acid side chain.[1]
-
Result: The charge is retained on the pyrimidine core, which contains the D6-labeled isopropyl group.[1]
If the label were on the acid side chain (which is lost), the IS would be useless for MRM quantitation.[1]
Caption: Fragmentation pathway showing retention of the D6-isopropyl label in the product ion, essential for valid MRM transitions.
Part 4: Bioanalytical Protocol (LC-MS/MS)
This protocol is designed for human plasma quantitation.[1][2] It uses a Protein Precipitation (PPT) method for high throughput, though Solid Phase Extraction (SPE) provides cleaner extracts for lower LOQs.[1]
1. Mass Spectrometry Parameters (MRM)
Instrument: Triple Quadrupole (e.g., Sciex API 4000/5500 or Waters Xevo).[1]
Ionization:[1][3] ESI Positive Mode (
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP (V) | CE (eV) |
| Rosuvastatin | 482.1 | 258.1 | 100 | 60 | 45 |
| Rosuvastatin-d6 | 488.1 | 264.1 | 100 | 60 | 45 |
Note: The +6 Da shift is maintained in the product ion, confirming the label is on the core structure.
2. Chromatographic Conditions
Rosuvastatin is relatively polar.[1] A standard C18 column with an acidic mobile phase is required to suppress ionization of the carboxylic acid, improving peak shape.[1]
-
Column:
(e.g., Waters XBridge or Phenomenex Kinetex), mm, .[1] -
Mobile Phase B: Acetonitrile (or MeOH/ACN 50:50).[1]
-
Gradient: 30% B to 90% B over 3 minutes.
3. Sample Preparation Workflow
Scientist's Note: Rosuvastatin can undergo interconversion to its lactone form under acidic conditions.[1] Keep sample processing time short and avoid highly acidic diluents during reconstitution.
Caption: Optimized Protein Precipitation workflow minimizing lactone conversion risks.
Part 5: Handling, Stability & Troubleshooting
1. Protium Scrambling & Back-Exchange
While the C-D bonds on the isopropyl group are generally stable, exposure to extreme pH or catalytic conditions can theoretically cause D/H exchange.[1]
-
Protocol: Do not store stock solutions in unbuffered acidic water for >24 hours. Use Methanol or DMSO for primary stocks.[1]
2. Solubility & Salt Form
The Sodium salt is hygroscopic.[1]
-
Storage: Store neat powder at -20°C with desiccant.
-
Weighing: Equilibrate the vial to room temperature before opening to prevent condensation, which alters the effective weight and concentration.[1]
3. Lactone Interconversion
Rosuvastatin exists in equilibrium with its lactone form.[1]
-
Risk: If your LC method separates the lactone and the acid, ensure your IS (Rosuvastatin-d6) mimics this behavior.[1]
-
Validation: Verify that the D6-IS does not degrade to D6-Lactone during the autosampler residence time.
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71752109, Rosuvastatin (D6 Sodium). Retrieved from [Link][1]
-
Trivedi, R. K., et al. (2005).[1] Determination of rosuvastatin in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Methodology reference for transitions).
Sources
- 1. scribd.com [scribd.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Identification of Rosuvastatin D6 Sodium (CAS No. 2070009-41-3)
This guide provides a comprehensive technical overview for the definitive identification of Rosuvastatin D6 Sodium, a critical isotopically labeled internal standard used in pharmaceutical research and development. Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the fundamental properties and advanced analytical methodologies required for the unambiguous characterization of this compound, ensuring data integrity in quantitative bioanalysis.
Introduction: The Quintessential Role of a Deuterated Standard
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for lowering cholesterol and preventing cardiovascular events.[1][2][3] In pharmacokinetic (PK), bioequivalence, and drug metabolism studies, the accurate quantification of rosuvastatin in complex biological matrices is paramount. This necessitates the use of a stable isotope-labeled internal standard (SIL-IS), and Rosuvastatin D6 Sodium has emerged as the gold standard for this purpose.[4][5][6][7]
The incorporation of six deuterium atoms onto the propan-2-yl group of the molecule renders it chemically identical to the parent drug but mass-shifted.[5][8] This mass difference allows for its differentiation from the unlabeled rosuvastatin by mass spectrometry, while its near-identical physicochemical properties ensure it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[9][10][11] The use of a reliable, well-characterized SIL-IS like Rosuvastatin D6 Sodium is a cornerstone of robust and reproducible bioanalytical methods, as recommended by regulatory agencies.[12][13]
This guide will detail the essential analytical techniques for confirming the identity and purity of Rosuvastatin D6 Sodium, thereby validating its suitability for use in regulated studies.
Physicochemical Properties and Structural Elucidation
Unambiguous identification begins with a thorough understanding of the molecule's fundamental characteristics. Rosuvastatin D6 Sodium is the deuterated form of Rosuvastatin Sodium.[4]
| Property | Value | Source |
| CAS Number | 2070009-41-3 | [4][5][14][15] |
| Molecular Formula | C₂₂H₂₁D₆FN₃NaO₆S | [5][15][16] |
| Molecular Weight | 509.6 g/mol | [5][8][14][15][16] |
| Monoisotopic Mass | 509.18788968 Da | [8] |
| Synonyms | Rosuvastatin-d6 Sodium Salt, (3R,5S,E)-7-(4-(4-fluorophenyl)-2-(N-methylmethylsulfonamido)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, monosodium salt | [5][8] |
| Purity (Typical) | ≥98% | [5][14] |
| Isotopic Enrichment | ≥98% ²H | [9][14] |
| Solubility | Soluble in Methanol | [5] |
| Storage | -20°C | [5][16] |
Chemical Structure:
The structural integrity and the specific location of the deuterium labels are critical for its function. The six deuterium atoms replace the hydrogens on the two methyl groups of the isopropyl moiety.
Caption: Chemical structure of Rosuvastatin D6 Sodium.
Core Analytical Identification Workflow
A multi-pronged analytical approach is essential for the definitive identification of Rosuvastatin D6 Sodium. The workflow integrates chromatographic separation with mass spectrometric and spectroscopic techniques.
Caption: Integrated workflow for Rosuvastatin D6 Sodium identification.
Mass Spectrometry (MS) for Mass Verification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for identifying Rosuvastatin D6 Sodium and confirming its isotopic enrichment.[4][6][7]
Expertise & Experience: The primary goal is to confirm the 6 Dalton mass shift compared to the unlabeled rosuvastatin. High-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, is ideal for obtaining an accurate mass measurement, which provides a high degree of confidence in the elemental composition.
Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution of Rosuvastatin D6 Sodium in a 50:50 mixture of acetonitrile and water. Prepare a corresponding solution of unlabeled Rosuvastatin Sodium as a reference.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Full Scan (MS1): Scan from m/z 100 to 600 to observe the precursor ions.
-
Expected Precursor Ion [M-H]⁻:
-
Rosuvastatin: m/z 480.1
-
Rosuvastatin D6: m/z 486.2
-
-
Tandem MS (MS/MS): Select the precursor ions and subject them to collision-induced dissociation (CID) to generate fragment ions. This confirms the structural identity and ensures the label is in a stable position.
-
Trustworthiness (Self-Validating System):
-
The simultaneous analysis of the unlabeled standard provides a direct, real-time comparison, validating the observed mass shift.
-
The fragmentation pattern of Rosuvastatin D6 should be consistent with that of the unlabeled compound, with fragments containing the isopropyl group showing the +6 Da mass shift.
| Analyte | Expected [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Rosuvastatin | 480.1 | 257.1, 408.1 |
| Rosuvastatin D6 | 486.2 | 263.1, 414.1 |
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Retention Time
HPLC with UV detection is a robust method for assessing the purity of the standard and confirming its chromatographic behavior relative to the unlabeled analog.[19][20]
Expertise & Experience: The key principle here is that the deuteration should have a negligible effect on the retention time. Co-elution of the labeled and unlabeled compounds under high-resolution chromatographic conditions provides strong evidence of structural similarity. The UV spectrum should also be identical.
Protocol:
-
Sample Preparation: Prepare a 25 µg/mL solution of Rosuvastatin D6 Sodium in the mobile phase. Prepare a mixed solution containing both Rosuvastatin D6 and unlabeled Rosuvastatin.
-
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 242 nm.[19]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Determine the retention time (RT) of Rosuvastatin D6. It should be nearly identical to the unlabeled standard.
-
Assess the purity by calculating the peak area percentage. The main peak should represent ≥98% of the total integrated peak area.
-
Acquire the UV spectrum from the apex of the peak and compare it to the spectrum of the unlabeled standard.
-
Trustworthiness (Self-Validating System):
-
Co-injection: Injecting a mixture of the labeled and unlabeled standards should result in a single, symmetrical peak, confirming chromatographic equivalence.
-
Photodiode Array (PDA) Detection: A PDA detector can be used to confirm peak purity and the identity of the UV spectrum across the entire peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides definitive structural information, confirming the position of the deuterium labels and the overall integrity of the molecule.[21][22]
Expertise & Experience: ¹H NMR (Proton NMR) is the most direct technique to verify the deuterium incorporation. The signals corresponding to the protons on the isopropyl methyl groups in unlabeled rosuvastatin should be absent or significantly diminished in the ¹H NMR spectrum of Rosuvastatin D6.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of Rosuvastatin D6 Sodium in a suitable deuterated solvent, such as DMSO-d₆.[21][22]
-
NMR Experiment:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR acquisition.
-
-
Spectral Analysis:
-
Acquire the ¹H NMR spectrum of both Rosuvastatin D6 and an unlabeled rosuvastatin standard.
-
Key Diagnostic Region: In the spectrum of unlabeled rosuvastatin, the protons of the two isopropyl methyl groups appear as a doublet.
-
Confirmation of Labeling: In the spectrum of Rosuvastatin D6, this doublet signal will be absent or reduced to a trace level (corresponding to the isotopic impurity). The remaining signals in the spectrum should match those of the unlabeled standard, confirming the rest of the molecule is intact.
-
Trustworthiness (Self-Validating System): The comparison with the unlabeled standard's spectrum is a direct validation. The disappearance of specific signals, rather than just a change in chemical shift, is unambiguous proof of isotopic substitution at that precise location.
Conclusion
The definitive identification of Rosuvastatin D6 Sodium (CAS 2070009-41-3) is not merely a procedural step but a foundational requirement for ensuring the accuracy and reliability of quantitative bioanalytical data. By employing a logical and orthogonal analytical workflow—combining mass spectrometry for mass verification, HPLC-UV for purity and chromatographic identity, and NMR for structural confirmation—researchers can establish a self-validating system of characterization. This rigorous approach underpins the scientific integrity of subsequent studies, providing the necessary confidence for drug development professionals in their pursuit of safe and effective therapeutics.
References
-
Alsachim. [2H6]-Rosuvastatin sodium salt | 2070009-41-3. [Link]
-
Wikipedia. Rosuvastatin. [Link]
-
YMER. analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. [Link]
-
PubChem. Rosuvastatin (D6 Sodium). [Link]
-
MDPI. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. [Link]
-
Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ROSUVASTATIN AND EZETIMIBE IN C. [Link]
-
Critical Reviews in Analytical Chemistry. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. [Link]
-
National Institutes of Health. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. [Link]
-
National Institutes of Health. The application of qNMR for the determination of rosuvastatin in tablet form. [Link]
-
U.S. Food and Drug Administration. Labeling Requirements for Radiation Emitting Devices and Products. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Charles River Laboratories. Isotopic Labeling Services. [Link]
-
Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
TÜBİTAK Academic Journals. The application of qNMR for the determination of rosuvastatin in tablet form. [Link]
-
ResearchGate. Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. [Link]
-
Pediatric Oncall. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
Patsnap Synapse. What is the mechanism of Rosuvastatin Calcium?. [Link]
-
ResearchGate. Stability indicating TLC method for the determination of rosuvastatin and identification of some degradation products using electrospray ionization mass spectrometry. [Link]
-
PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]
-
Metware Biotechnology. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]
-
YouTube. Pharmacology of Rosuvastatin (Crestor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
National Institutes of Health. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
Sources
- 1. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 2. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. schd-shimadzu.com [schd-shimadzu.com]
- 15. Rosuvastatin-d6 Sodium Salt | TargetMol [targetmol.com]
- 16. Rosuvastatin-d6 Sodium Salt | LGC Standards [lgcstandards.com]
- 17. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations [mdpi.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. repositorio.unesp.br [repositorio.unesp.br]
- 20. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Guide: Solubility and Handling of Rosuvastatin D6 Sodium
Executive Summary
This technical guide details the solubility profile, preparation protocols, and stability considerations for Rosuvastatin D6 Sodium (Rosuvastatin-d6), a deuterated internal standard used primarily in LC-MS/MS bioanalysis.[1][2]
Accurate quantification of Rosuvastatin in biological matrices relies on the precise handling of this stable isotope-labeled analog.[1][2] While the physicochemical properties of Rosuvastatin D6 closely mirror the non-deuterated parent compound, specific solubility behaviors in methanol and water dictate the success of stock solution preparation and long-term stability.
Key Takeaway: Rosuvastatin D6 Sodium is freely soluble in methanol (making it the ideal solvent for primary stock solutions) and moderately soluble in water (approx. 5 mg/mL in buffered systems), but is highly susceptible to hydrolytic degradation in aqueous environments if not properly buffered.[1]
Physicochemical Profile & Solubility Analysis
Chemical Identity[1][2][3]
-
CAS Number: 2070009-41-3 (or similar depending on labeling position)[1][2]
-
Role: Internal Standard (IS) for bioanalytical assays.[1][2]
Solubility Data: Methanol vs. Water
The solubility of Rosuvastatin D6 Sodium is governed by its amphiphilic nature—containing both a hydrophobic fluorophenyl/isopropyl group and a hydrophilic dihydroxyheptenoic acid side chain (as a sodium salt).[1]
| Solvent | Solubility Rating | Quantitative Estimate | Operational Recommendation |
| Methanol | Soluble | > 10 mg/mL | Primary Solvent. Recommended for preparing high-concentration stock solutions (e.g., 1.0 mg/mL).[1][2] Promotes stability and easy dilution.[2] |
| Water | Soluble (pH dependent) | ~5 mg/mL (in PBS pH 7.[1][2][7]2) | Secondary Solvent. Use only for working dilutions.[1][2] Avoid for stock storage due to hydrolysis risk.[2] |
| DMSO | Soluble | ~5 mg/mL | Alternative stock solvent, though harder to evaporate than methanol.[2] |
| Ethanol | Slightly Soluble | ~1 mg/mL | Less efficient than methanol; not recommended for primary stocks.[1][2] |
The Mechanistic Basis of Solubility
-
In Methanol: The polar hydroxyl groups and the sodium carboxylate moiety interact favorably with methanol's polar protic environment, while the organic backbone is sufficiently solvated by the methyl group. This prevents aggregation and ensures a true solution.[2]
-
In Water (pH Sensitivity): Rosuvastatin is a weak acid (pKa ~4.6 for the carboxylic acid).[1][2] In water, the sodium salt dissociates.
-
Neutral/Basic pH (>6.0): The molecule remains ionized (carboxylate anion), maintaining solubility (~5 mg/mL).[1][2]
-
Acidic pH (<4.0): The molecule protonates to the free acid form, which has drastically lower solubility and may precipitate.[1] Furthermore, acidic conditions catalyze the lactonization of the dihydroxy acid side chain, converting the analyte into a different chemical species (Rosuvastatin Lactone).[1]
-
Experimental Protocol: Stock Solution Preparation
Critical Equipment & Reagents
-
Rosuvastatin D6 Sodium Reference Standard (Store at -20°C).[1][2]
-
Vessels: Amber glass volumetric flasks (Class A) to prevent photodegradation.
-
Weighing: Analytical balance with 0.01 mg readability (due to high cost and potency of D6 standards).
Step-by-Step Workflow
This protocol describes the preparation of a 1.0 mg/mL (free acid equivalent) primary stock solution.
-
Equilibration: Allow the Rosuvastatin D6 vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric moisture, which can degrade the hygroscopic solid.
-
Weighing: Accurately weigh the specific amount of Rosuvastatin D6 Sodium into a clean amber glass vial.
-
Correction Factor: Account for the salt form (Sodium) and purity/water content listed on the Certificate of Analysis (CoA).
- (Simplified logic: Use CoA purity factor).
-
-
Dissolution (The Methanol Step):
-
Volume Adjustment: Dilute to volume with Methanol. Cap and invert 10 times.
-
Storage: Aliquot into small amber vials (e.g., 100 µL each) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Visualizing the Workflow
Figure 1: Optimized workflow for preparing Rosuvastatin D6 stock solutions to ensure solubility and stability.
Stability & Handling in Aqueous Systems[1]
The Hydrolysis Risk
While Rosuvastatin D6 is soluble in water, it is chemically unstable in pure aqueous solutions over time. The dihydroxy acid chain can undergo reversible cyclization to form a lactone.[2]
-
Aqueous Dilution: Stable for < 24 hours at room temperature.
Working Solution Preparation (Daily Use)
Do not store aqueous working standards.[1][2][7] Prepare them fresh daily.
-
Take an aliquot of the Methanol Stock .[2]
-
Dilute into Water:Methanol (50:50 v/v) or a buffered solution (e.g., Ammonium Acetate pH 4-5 is common for LC-MS, but neutral pH is better for solubility/stability before injection).
-
Note: If using pure water as a diluent, ensure the final organic content is at least 10-20% to prevent adsorption to glass/plastic surfaces.[2]
Troubleshooting Precipitation
If precipitation is observed upon diluting the Methanol stock into water:
-
Check Concentration: Ensure the final aqueous concentration is < 1 mg/mL.
-
Check pH: Ensure the aqueous buffer is not highly acidic (pH < 4).[1][2]
-
Matrix Effect: High salt concentrations in buffers (PBS) can sometimes salt out the organic compound; lower the salt molarity (e.g., 10 mM).[1]
Stability Logic Diagram
Figure 2: Decision logic for solvent selection emphasizing the stability risks associated with aqueous environments.
References
-
Cayman Chemical. Rosuvastatin-d6 (sodium salt) Product Information & Solubility Data.[1][2] Retrieved from [1][2]
-
National Center for Biotechnology Information (PubChem). Rosuvastatin D6 Sodium (CID 71752109).[1][2] Retrieved from [1][2]
-
Toronto Research Chemicals. Rosuvastatin-d6 Sodium Salt Data Sheet.[1][2][4] Retrieved from [1][2]
-
U.S. Food and Drug Administration (FDA). Crestor (Rosuvastatin Calcium) Prescribing Information.[1][2] (Reference for parent compound pharmacokinetics and solubility). Retrieved from [1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rosuvastatin-d6 Sodium Salt・Rosuvastatin-d6 Sodium Salt【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rosuvastatin-d6 Sodium Salt | LGC Standards [lgcstandards.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchtrend.net [researchtrend.net]
Technical Guide: Isotopic Purity and Enrichment of Rosuvastatin D6 Sodium
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and clinical bioanalysis, the integrity of the Internal Standard (IS) is the silent guardian of data accuracy. Rosuvastatin D6 Sodium is the industry-standard stable isotope-labeled (SIL) IS for the quantitation of Rosuvastatin in biological matrices.
This guide moves beyond basic product descriptions to address the physics of enrichment , the synthetic causality of purity, and the bioanalytical validation required to meet FDA M10 and EMA guidelines. It is designed for scientists who must defend their LLOQ (Lower Limit of Quantitation) against isotopic interference.
Part 1: The Physics of Enrichment & The "D0 Problem"
The utility of Rosuvastatin D6 relies on its mass shift (+6 Da) to differentiate it from the analyte (Rosuvastatin, D0) during LC-MS/MS analysis. However, "D6" is a statistical distribution, not a monolith.
The Isotopic Distribution
Synthesis does not yield 100% D6 molecules. It yields a distribution (D6, D5, D4... D0) governed by the enrichment efficiency of the precursor.
-
The Critical Threat: The D0 isotopologue . If your "D6" standard contains even 0.5% of D0 (unlabeled Rosuvastatin), this "impurity" will co-elute with the patient's drug, artificially inflating the measured concentration.
-
The Threshold: Regulatory guidelines (FDA M10) mandate that interference from the IS (the D0 contribution) must be < 20% of the analyte response at LLOQ .
The Deuterium Isotope Effect
Deuterium is more lipophilic than hydrogen. In Reverse-Phase Chromatography (RPLC), Rosuvastatin D6 may elute slightly earlier than Rosuvastatin D0.
-
Risk: If the retention time shift is too large, the IS may not experience the same matrix suppression/enhancement as the analyte, nullifying its purpose.
-
Solution: The D6 label is typically placed on the isopropyl group (dimethyl-d6) rather than the fluorophenyl ring. This aliphatic placement minimizes pKa shifts and retention time differences compared to aromatic labeling.
Part 2: Synthetic Pathways & Enrichment Protocols
To achieve >99 atom % D incorporation, we cannot rely on H/D exchange (which is reversible). We must use de novo synthesis using fully deuterated building blocks.
Representative Synthetic Workflow
The synthesis hinges on constructing the pyrimidine core using Acetone-d6 or Isobutyryl chloride-d7 as the deuterium source.
Protocol: Pyrimidine Core Construction (The Enrichment Step)
-
Reagents:
-
4-Fluorobenzaldehyde
-
Acetone-d6 (99.9 atom % D) – Critical Reagent
-
S-Methylisothiourea
-
-
Step A: Aldol Condensation
-
React 4-Fluorobenzaldehyde with Acetone-d6 under basic conditions (NaOH/EtOH).
-
Mechanism:[1] The enolate of acetone-d6 attacks the aldehyde.
-
Result: Formation of the deuterated chalcone intermediate.
-
-
Step B: Cyclization
-
React the chalcone with S-Methylisothiourea.
-
Result: Formation of the pyrimidine ring containing the isopropyl-d6 group.
-
-
Step C: Side Chain Attachment
-
The pyrimidine core is then coupled with the characteristic statin dihydroxy-heptenoic acid side chain (often via a Wittig-Horner reaction).
-
Visualization: Synthetic Logic Flow
Figure 1: Synthetic pathway focusing on the introduction of the deuterium label via the isopropyl group to ensure metabolic stability.
Part 3: Analytical Validation (Isotopic Purity)
Quantifying the enrichment requires high-resolution mass spectrometry (HRMS). A simple nominal mass scan is insufficient due to the overlap of natural Carbon-13 isotopes.
The Deconvolution Protocol
Objective: Determine the exact percentage of D0, D1... D6 species.[1][2][3][4]
-
Instrument: Q-TOF or Orbitrap MS.
-
Method: Direct infusion or LC-MS (isocratic).
-
Calculation:
-
Acquire the mass spectrum of the Unlabeled (Native) Rosuvastatin first. This establishes the "Natural Abundance Envelope" (M, M+1, M+2 due to naturally occurring 13C, 34S).
-
Acquire the mass spectrum of Rosuvastatin D6 .
-
Use a Least-Squares Deconvolution Algorithm to subtract the theoretical natural abundance pattern from the observed D6 spectrum.
-
Acceptance Criteria Table
| Parameter | Specification | Rationale |
| Chemical Purity | > 98.0% (HPLC) | Prevents non-drug peaks from interfering with chromatography. |
| Isotopic Enrichment | ≥ 99.0% atom D | Ensures the signal is concentrated in the D6 channel. |
| D0 Contribution | < 0.1% | Critical: Must be low enough so that when IS is added at high concentration, it does not contribute signal to the analyte LLOQ. |
| Mass Shift | +6.037 Da | Confirms hexadeuteration. |
Part 4: Bioanalytical Application (LC-MS/MS)
In a regulated bioanalytical assay (GLP), the interaction between Rosuvastatin D6 and the native drug defines the assay's robustness.
Cross-Signal Interference (The "Cross-Talk" Check)
You must validate two directions of interference:[5]
-
IS -> Analyte (The LLOQ Killer): Does the IS contain D0?
-
Analyte -> IS (The ULOQ Killer): Does high-concentration drug contribute to the IS channel (M+6 isotope of Carbon-13)?
-
Test: Inject the ULOQ (Upper Limit of Quantitation) sample without IS. Monitor the IS transition (488.1 -> 264.1).
-
Pass: Signal < 5% of the average IS response.
-
Visualization: Bioanalytical Logic Gate
Figure 2: Logic flow for validating Rosuvastatin D6 Sodium according to FDA M10 guidelines.
References
-
U.S. Food and Drug Administration (FDA). (2022).[7] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A Review of Causes and Solutions. Bioanalysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rosuvastatin-d6 Sodium Salt | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Rosuvastatin D6 Sodium in DMSO Stock Solution
Executive Summary
Rosuvastatin-d6 (Sodium salt) is a critical deuterated internal standard (IS) used in the quantitative analysis of Rosuvastatin via LC-MS/MS.[1] While the deuterium labeling provides metabolic stability, the core statin structure remains susceptible to pH-dependent lactonization , photo-oxidation , and hygroscopic degradation .
This guide details the stability profile of Rosuvastatin-d6 in Dimethyl Sulfoxide (DMSO), providing a mechanistic understanding of degradation pathways and a self-validating protocol for stock solution management.
Key Takeaway: DMSO is an excellent solvent for solubility but a risk factor for stability due to its hygroscopicity. Absorbed water promotes the acid-catalyzed conversion of Rosuvastatin-d6 to its lactone form, compromising analytical accuracy.[2]
Chemical Basis of Instability
To ensure the integrity of your stock solution, you must understand the specific chemical threats to the Rosuvastatin molecule.
The Lactonization Equilibrium
The primary stability risk for all statins, including the deuterated analog, is the conversion between the active hydroxy acid form (Rosuvastatin) and the inactive lactone form.
-
Mechanism: Under acidic conditions or in the presence of water, the 3,5-dihydroxyhept-6-enoic acid side chain undergoes intramolecular esterification (cyclization), losing a water molecule to form a lactone ring.
-
The DMSO Factor: DMSO is hygroscopic. If a stock solution absorbs atmospheric moisture, the water content facilitates this cyclization. Furthermore, DMSO can slowly oxidize to form trace methanesulfonic acid, lowering the pH and catalyzing lactonization.
Photolytic and Oxidative Degradation[3][4]
-
Photolysis: Rosuvastatin is photosensitive.[3] Exposure to UV/Vis light causes degradation into several photoproducts, necessitating the use of amber glassware.
-
Oxidation: The fluorophenyl and pyrimidine moieties are susceptible to oxidative attack, leading to N-oxides or anti-isomers, particularly if the DMSO solvent is not degassed or contains peroxides.
Visualization: Degradation Pathway
The following diagram illustrates the critical equilibrium you must control.
Figure 1: The reversible lactonization pathway is the primary stability threat in DMSO stock solutions.
Preparation & Handling Protocol
This protocol is designed to minimize water ingress and oxidative stress.
Reagents and Equipment
-
Solvent: Anhydrous DMSO (≥99.9%), stored over molecular sieves.
-
Container: Amber borosilicate glass vials with PTFE-lined screw caps. Do not use plastic (polypropylene) for long-term storage of hydrophobic stocks, as sorption can occur.
-
Environment: Low humidity, reduced light.
Step-by-Step Workflow
Step 1: Equilibrate Allow the vial of Rosuvastatin-d6 Sodium powder to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.
Step 2: Dissolution Dissolve the powder in anhydrous DMSO to a target concentration (typically 1–10 mg/mL).
-
Critical: Vortex briefly (10-15s). Avoid prolonged sonication, which generates heat and can induce degradation.
Step 3: Aliquotting (The Golden Rule) DMSO freezes at ~19°C. Repeated freeze-thaw cycles cause:
-
Cryoprecipitation: The drug may precipitate out and fail to re-dissolve completely upon thawing.
-
Moisture Pump: Every open/close cycle introduces moist air, which condenses into the DMSO upon refreezing.
-
Action: Immediately divide the master stock into single-use aliquots (e.g., 50–100 µL) in amber vials.
Step 4: Storage Store aliquots at -80°C . While -20°C is acceptable for short durations (<3 months), -80°C virtually arrests the lactonization kinetics.
Visualization: Handling Workflow
Figure 2: Optimized workflow to prevent freeze-thaw degradation and moisture ingress.
Storage & Stability Profile
The following data summarizes the expected stability based on chemical kinetics and vendor data for statin salts.
| Parameter | Condition | Stability Estimate | Risk Factor |
| Powder | -20°C (Desiccated) | > 2 Years | Hygroscopicity of sodium salt |
| DMSO Stock | -80°C | 6–12 Months | Minimal |
| DMSO Stock | -20°C | 1–3 Months | Slow lactonization; DMSO freezing |
| DMSO Stock | 4°C (Fridge) | < 1 Week | High: DMSO is liquid; rapid lactonization |
| DMSO Stock | 25°C (Room Temp) | < 24 Hours | Critical: Photolysis & Lactonization |
Note on "Freezing" DMSO: Pure DMSO freezes at 18.5°C. If your laboratory is cool, your stock solution may freeze on the bench.
-
Warning: If the stock freezes, do not heat aggressively to thaw. Warm gently in your hands or a 25°C water bath. Verify complete dissolution by holding the vial up to a light source; "schlieren" lines indicate concentration gradients, requiring further vortexing.
Quality Control & Troubleshooting
Because the internal standard (IS) corrects for matrix effects and recovery, a degraded IS will not necessarily ruin linearity, but it will ruin quantification accuracy if the IS and Analyte behave differently (e.g., if the IS lactonizes but the Analyte doesn't).
Self-Validating QC Check
Before running a large batch of samples, perform a "Zero-Injection" or System Suitability Test (SST) with your IS working solution.
-
Method: Inject the diluted IS solution (in mobile phase) onto the LC-MS.
-
Monitor: Two MRM transitions.
-
Transition A: Rosuvastatin-d6 (e.g., 488.2 → 264.1)
-
Transition B: Rosuvastatin-d6 Lactone (Mass is -18 Da relative to parent).
-
-
Acceptance Criteria: The Lactone peak area should be < 2-5% of the main peak area.
-
Note: Lactone is more lipophilic and will elute later than the hydroxy acid on a Reverse Phase C18 column.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High Lactone Peak | Stock stored at RT or >4°C; Water ingress in DMSO. | Discard stock. Prepare fresh using anhydrous DMSO. |
| Precipitate in Vial | DMSO froze/thawed; Saturation. | Vortex 30s. Warm to 25°C. If insoluble, discard. |
| Yellowing of DMSO | Oxidation of solvent or drug. | Discard. Check nitrogen flush protocols. |
| Signal Drift | IS degrading during the run. | Keep autosampler at 4°C. Ensure mobile phase pH is buffered > pH 6. |
References
-
Saha, C., et al. (2020). Stability of extemporaneously prepared rosuvastatin oral suspension. An-Najah National University. Retrieved from [Link]
-
PubChem. (2023). Rosuvastatin Sodium Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vlčková, H., et al. (2012). Degradation kinetics of statins in acidic environment. Journal of Pharmaceutical and Biomedical Analysis.
Sources
A-Technical-Guide-to-Isotopically-Labeled-Internal-Standards-A-Comparative-Analysis-of-Rosuvastatin-D6-Sodium-and-Rosuvastatin-D3
Abstract
In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accuracy and precision. This technical guide provides an in-depth comparative analysis of two commonly used SIL-IS for the quantification of Rosuvastatin: Rosuvastatin D6 Sodium and Rosuvastatin D3. We will explore the critical differences in their chemical structures, physicochemical properties, and practical implications for bioanalytical method development. This document serves as a resource for researchers, scientists, and drug development professionals to make an informed decision on internal standard selection, ensuring robust and reliable bioanalytical data.
The Foundational Role of Internal Standards in Quantitative Bioanalysis
The fundamental principle of quantitative analysis using techniques like LC-MS/MS is to establish a proportional relationship between the instrument's response and the concentration of an analyte in a given sample. However, the journey from sample collection to final data output is fraught with potential variability. Sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can have inconsistent analyte recovery. Furthermore, during the analysis, fluctuations in injection volume and matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the analyte—can significantly impact the signal intensity[1].
To counteract these variabilities, a known amount of an Internal Standard (IS) is added to every sample, calibrator, and quality control sample. The IS should ideally mimic the physicochemical behavior of the analyte throughout the entire analytical process[2]. By calculating the ratio of the analyte's peak area to the IS's peak area, variations are normalized, leading to significantly improved accuracy and precision[2].
Stable Isotope-Labeled (SIL) internal standards are considered the "gold standard" in LC-MS bioanalysis[3]. These are molecules where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N)[3]. Because their chemical structure is nearly identical to the analyte, they co-elute chromatographically and exhibit the same extraction recovery and ionization response, thus providing the most effective compensation for experimental variations.
Structural Elucidation: The Core Difference
The primary distinction between Rosuvastatin D6 Sodium and Rosuvastatin D3 lies in the number and location of the deuterium atoms incorporated into the molecule.
-
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[4][5]. Its structure includes a dihydroxy heptenoic acid side chain, a pyrimidine ring, and a fluorophenyl group[4][6].
-
Rosuvastatin D3 is typically labeled with three deuterium atoms on the N-methyl group of the methanesulfonamide moiety[7].
-
Rosuvastatin D6 Sodium contains six deuterium atoms, located on the two methyl groups of the isopropyl substituent on the pyrimidine ring[8][9].
Another key difference is the chemical form. As its name suggests, Rosuvastatin D6 Sodium is the sodium salt of the deuterated compound, while Rosuvastatin D3 is often supplied as the free acid. This can influence solubility in different solvents used for preparing stock and working solutions.
Caption: Chemical structures of Rosuvastatin, D3, and D6 variants.
Comparative Physicochemical and Spectroscopic Properties
The differences in isotopic labeling and chemical form lead to distinct physicochemical properties that are critical for their use in mass spectrometry.
| Property | Rosuvastatin D3 | Rosuvastatin D6 Sodium |
| Chemical Formula | C₂₂H₂₅D₃FN₃O₆S | C₂₂H₂₁D₆FN₃NaO₆S[10][11] |
| Molecular Weight | ~506.5 g/mol [7] | ~509.6 g/mol [9][10][11] |
| Nominal Mass Shift | +3 Da | +6 Da |
| Deuterium Label Position | N-methyl group[7] | Isopropyl group[8][9] |
| Chemical Form | Typically Free Acid | Sodium Salt[10][11][12] |
| Solubility | Soluble in Methanol | Soluble in Methanol[8] |
Application in Quantitative Bioanalysis: A Practical Perspective
The choice between Rosuvastatin D3 and D6 Sodium is not arbitrary and has significant implications for the quality and reliability of the bioanalytical data.
Minimizing Isotopic Crosstalk
One of the most critical considerations is the potential for isotopic crosstalk or cross-signal contribution. This occurs when the signal from the naturally occurring isotopes of the analyte interferes with the signal of the internal standard[13][14][15]. Rosuvastatin is a relatively large molecule and contains a sulfur atom, which has a significant natural isotope (³⁴S)[14][16]. This increases the probability of the analyte's M+3 isotopic peak having a measurable intensity.
If Rosuvastatin D3 (M+3) is used as the internal standard, there is a higher risk that a high concentration of the unlabeled Rosuvastatin could contribute to the D3 signal, leading to an artificially high IS response and an underestimation of the analyte concentration.
Rosuvastatin D6, with a mass shift of +6 Da, provides a much safer separation on the mass spectrum. The natural isotopic abundance of Rosuvastatin at M+6 is negligible, virtually eliminating the risk of crosstalk[13]. This is a significant advantage, particularly for studies requiring a wide dynamic range.
Caption: Isotopic crosstalk risk for D3 vs. D6 internal standards.
Stability of the Deuterium Label
The deuterium label must be chemically stable and not susceptible to back-exchange with protons from the solvent or matrix. Furthermore, the label should not be at a position that is a primary site of metabolism.
Rosuvastatin is metabolized to a limited extent, with N-desmethyl rosuvastatin being one of the identified metabolites[17]. This involves the removal of the methyl group from the methanesulfonamide moiety.
-
Rosuvastatin D3: The D3 label is on this N-methyl group. If the internal standard were to undergo metabolism to N-desmethyl Rosuvastatin D3, the deuterium label would be lost. While the parent drug is what is being quantified, any instability or metabolic lability of the IS that differs from the analyte could compromise the integrity of the assay.
-
Rosuvastatin D6: The D6 label is on the isopropyl group, which is not a reported site of metabolism for Rosuvastatin[17]. This position is considered highly stable, ensuring that the IS maintains its mass difference from the analyte throughout the analytical process.
Representative Bioanalytical Method Protocol
The following is a representative protocol for the quantification of Rosuvastatin in human plasma using Rosuvastatin D6 as the internal standard, based on common practices in the field[18][19].
Objective: To accurately quantify Rosuvastatin in human plasma samples.
Workflow:
Caption: Bioanalytical sample preparation workflow.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Rosuvastatin D6 working solution (e.g., 100 ng/mL in 50% methanol) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50).
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Rosuvastatin: 482.2 > 258.2 (Quantifier)
-
Rosuvastatin D6: 488.2 > 264.2 (Internal Standard)[19]
-
-
Conclusion and Recommendations
While both Rosuvastatin D3 and Rosuvastatin D6 Sodium can serve as internal standards for the quantification of Rosuvastatin, the evidence strongly favors the selection of Rosuvastatin D6 Sodium for robust, reliable, and defensible bioanalytical results.
Key Advantages of Rosuvastatin D6 Sodium:
-
Superior Mass Separation (+6 Da): Virtually eliminates the risk of isotopic crosstalk from the analyte, ensuring accuracy even at the upper limits of quantification.
-
Enhanced Label Stability: The deuterium atoms are located on a metabolically stable part of the molecule, preventing potential loss of the label during sample incubation or processing.
For any new method development, it is a critical best practice to verify the purity of the SIL-IS and check for any contribution to the analyte signal at the MRM transition of the unlabeled compound. By adhering to these principles and selecting the most appropriate internal standard, researchers can ensure the highest level of scientific integrity in their work.
References
- MedchemExpress. (n.d.). Rosuvastatin-d6 sodium.
- TargetMol. (n.d.). Rosuvastatin D6 Sodium.
- Cayman Chemical. (n.d.). Rosuvastatin-d6 (sodium salt).
- LGC Standards. (n.d.). Rosuvastatin-d6 Sodium Salt.
- ResearchGate. (n.d.). Rosuvastatin 3D structure.
- Wikipedia. (n.d.). Rosuvastatin.
- ResearchGate. (n.d.). Synthesis of deuterium-labeled rosuvastatin calcium.
- MedChemExpress. (n.d.). Rosuvastatin-d3 (ZD 4522 d3).
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry.
- PMC. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2025). An Innovative Bioanalytical Method Development and Validation of Rosuvastatin and Bempedoic Acid in its Pure form by using RP-HPLC.
- PubChem. (n.d.). Rosuvastatin (D6 Sodium).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma.
- PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- PMC. (n.d.). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach.
- ACS Publications. (n.d.). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function.
- PubChem. (n.d.). Rosuvastatin (D3 Sodium).
- FULIR. (n.d.). γ–RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR–SATURATED AQUEOUS SOLUTION.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- ResearchGate. (2026). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
- Critical Reviews in Analytical Chemistry. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.
- Semantic Scholar. (n.d.). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION.
- PMC. (n.d.). Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method.
- InvivoChem. (n.d.). Rosuvastatin-d3 (ZD 4522 d3).
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation.
- Clinical Therapeutics. (n.d.). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers.
- PubMed. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function.
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 5. saudijournals.com [saudijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Rosuvastatin (D3 Sodium) | C22H27FN3NaO6S | CID 45359102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rosuvastatin D6 Sodium | TargetMol [targetmol.com]
- 11. Rosuvastatin-d6 Sodium Salt | LGC Standards [lgcstandards.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. jocpr.com [jocpr.com]
- 19. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Bioanalysis: A Technical Guide to Deuterium Labeling Positions in Rosuvastatin-d6 Sodium
Executive Summary
Rosuvastatin-d6 Sodium (CAS: 2070009-41-3) is the industry-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Rosuvastatin in biological matrices.[1] This guide dissects the structural rationale, synthesis logic, and bioanalytical validation of this specific isotopolog.
For researchers and bioanalysts, the critical takeaway is the labeling position : The deuterium atoms are located exclusively on the isopropyl moiety (
Structural Anatomy & Labeling Logic[1]
The Labeling Site: Isopropyl-d6
In the commercially available Rosuvastatin-d6, the six deuterium atoms replace the six hydrogens on the two methyl groups of the isopropyl side chain attached to the pyrimidine ring.
-
Chemical Name: Sodium (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-(propan-2-yl-d6)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate.[1]
Why This Position? (The Causality)
The selection of the isopropyl group over the fluorophenyl ring, the N-methyl group, or the heptenoic acid side chain is driven by three bioanalytical imperatives:
-
Fragmentation Retention (MS/MS): In Triple Quadrupole (QqQ) mass spectrometry, the primary transition for Rosuvastatin is m/z 482.1
258.1 .[1] The daughter ion (m/z 258) represents the pyrimidine core containing the fluorophenyl group and the isopropyl group.[1] The heptenoic acid side chain and the sulfonamide group are lost.-
Result: Because the label is on the isopropyl group, it remains attached to the daughter ion. The transition for the Internal Standard becomes m/z 488.1
264.1 . If the label were on the side chain (which is cleaved), the IS would produce the same daughter ion (m/z 258) as the analyte, causing "cross-talk" and invalidating the assay.[1]
-
-
Metabolic Stability (Avoiding KIE): Rosuvastatin is excreted 90% unchanged.[1] However, minor metabolism occurs via N-demethylation (CYP2C9/2C19) and lactonization.[1]
-
Result: Labeling the N-methyl group (creating Rosuvastatin-d3) would place the deuterium directly at the site of enzymatic attack.[1] This could trigger a primary Kinetic Isotope Effect (KIE), where the IS metabolizes slower than the analyte, leading to quantitation errors in stability studies.[1] The isopropyl group is metabolically robust, making D6 a true physiochemical mirror of the analyte.
-
-
Isotopic Purity & Scrambling: The methyl protons on an isopropyl group are chemically inert and non-acidic. They do not undergo exchange with solvent protons (H/D scrambling) under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid), ensuring the signal remains stable.[1]
Structural Visualization
The following diagram illustrates the modular structure of Rosuvastatin-d6, highlighting the labeled moiety and the fragmentation breakpoint.
Caption: Structural logic of Rosuvastatin-d6 showing the retention of the labeled isopropyl group within the detected daughter ion (m/z 264).
Synthetic Pathway Strategy
To obtain high isotopic purity (>99% D), the label is introduced at the very beginning of the pyrimidine ring construction, typically using Acetone-d6 or Isopropylamine-d6 as the starting material.[1]
The "Bottom-Up" Synthesis Protocol[1]
-
Precursor Formation: Acetone-d6 is converted to Isopropylamine-d6 via reductive amination.[1]
-
Pyrimidine Cyclization: The Isopropylamine-d6 is reacted with an appropriate diketone or aldehyde precursor (containing the fluorophenyl moiety) to close the pyrimidine ring.[1]
-
Side Chain Attachment: The characteristic statin side chain is attached via a Wittig or Julia-Kocienski olefination.[1]
This route prevents "isotopic dilution" because the D6 label is incorporated into the core skeleton before the complex side chains are added.
Bioanalytical Validation (LC-MS/MS)
This section details the validated parameters for using Rosuvastatin-d6 in a regulated environment (GLP).
Mass Spectrometry Parameters
| Parameter | Native Rosuvastatin (D0) | Rosuvastatin-d6 (IS) | Rationale |
| Precursor Ion (Q1) | 482.1 m/z | 488.1 m/z | [M+H]+ ion.[1] +6 Da shift avoids natural isotope overlap.[1] |
| Product Ion (Q3) | 258.1 m/z | 264.1 m/z | Represents the [Pyrimidine-Isopropyl-Fluorophenyl] core.[1] |
| Collision Energy | ~28-35 eV | ~28-35 eV | Optimized to cleave the heptenoic acid side chain.[1] |
| Dwell Time | 100 ms | 100 ms | Ensure sufficient points across the chromatographic peak. |
Chromatographic Considerations
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).[1]
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1][5]
-
Isotope Effect: Deuterated compounds are slightly less lipophilic than their protium counterparts.[1][6] In high-resolution chromatography, Rosuvastatin-d6 may elute 0.05 – 0.1 minutes earlier than the native drug.[1]
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow for Rosuvastatin quantitation using D6-IS.
Quality Control & Troubleshooting
Signal Contribution (Cross-Talk)
-
IS to Analyte: Inject a "Zero" sample (Matrix + IS only).[1] Monitor the 482/258 channel.[3][4] Signal should be <5% of the LLOQ response. High purity D6 (>99%) usually eliminates this.[1]
-
Analyte to IS: Inject a ULOQ (Upper Limit of Quantitation) sample without IS.[1] Monitor the 488/264 channel. This checks if the native M+6 isotope contributes to the IS signal.
Solubility & Stability[1]
-
Solvent: Rosuvastatin-d6 sodium is soluble in Methanol and DMSO.[1] Avoid dissolving directly in 100% aqueous buffers as it may precipitate or degrade (lactone formation) at acidic pH.[1]
-
Stock Storage: Store stock solutions at -20°C. The sodium salt is hygroscopic; allow the vial to reach room temperature before opening to prevent moisture uptake.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 446157, Rosuvastatin. Retrieved from [Link][1]
-
Hull, C. K., et al. (2002).[1] "Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection." Journal of Chromatography B, 772(2), 219-228.[1] (Foundational method for Rosuvastatin LC-MS/MS).[1][3][4][5]
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
LC-MS/MS method development using Rosuvastatin D6 Sodium
An Application Note for the Bioanalytical Quantification of Rosuvastatin in Human Plasma using LC-MS/MS with Rosuvastatin D6 Sodium as an Internal Standard
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the development and validation of a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rosuvastatin in human plasma. Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[1][2] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This method employs Rosuvastatin D6 Sodium, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision by compensating for matrix effects and variations during sample processing.[3] The protocol outlines optimized parameters for mass spectrometry, a streamlined chromatographic separation on a C18 column, and a simple yet effective protein precipitation-based sample preparation technique. All procedures are designed to meet the rigorous standards of bioanalytical method validation as per regulatory guidelines.
Principle and Strategy: The "Why" Behind the Method
The fundamental goal of this application is to achieve reliable quantification of Rosuvastatin from a complex biological matrix like human plasma. The inherent selectivity and sensitivity of tandem mass spectrometry make it the ideal analytical choice.[2][4] Our strategy is built upon three core pillars:
-
Definitive Identification and Quantification using Tandem Mass Spectrometry: We will utilize Multiple Reaction Monitoring (MRM) to create a highly specific mass filter for our analyte and its internal standard. By selecting a unique precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce a specific product ion, we can effectively eliminate interference from other compounds in the matrix.[1][5]
-
The Gold Standard of Internal Standardization: A stable isotope-labeled internal standard, Rosuvastatin D6, is the cornerstone of this method.[3] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement. However, its mass is different due to the deuterium labels, allowing the mass spectrometer to distinguish it from the analyte. This ensures that any variability during sample preparation or injection is normalized, leading to highly accurate and precise results.
-
Efficient Separation and Sample Cleanup: The chromatographic method is designed to rapidly separate Rosuvastatin from endogenous plasma components, reducing ion suppression and ensuring a clean baseline. The sample preparation protocol, based on protein precipitation, is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins prior to analysis.[5]
Logical Framework: The Role of the Stable Isotope-Labeled Internal Standard
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Materials and Methods
Reagents and Chemicals
-
Rosuvastatin Calcium (Reference Standard, purity ≥98%)
-
Rosuvastatin D6 Sodium Salt (Internal Standard, purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade, ~99% purity)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Equipment
-
Liquid Chromatography system (e.g., Agilent 1200 series, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410, Sciex API 4000) equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size).[5]
-
Standard laboratory equipment: analytical balance, vortex mixer, centrifuge, calibrated micropipettes.
Preparation of Standard Solutions
Rationale: Accurate preparation of stock and working solutions is critical for the entire quantitative process. Using a high-purity solvent like methanol ensures complete dissolution and stability. Storing stocks at low temperatures minimizes degradation.[5][6]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Rosuvastatin Calcium and Rosuvastatin D6 Sodium into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. This yields a primary stock concentration of 1 mg/mL for each.
-
Store these solutions at 2-8°C.[1]
-
-
Working Standard and Internal Standard Solutions:
-
Rosuvastatin Working Stock (10 µg/mL): Dilute the 1 mg/mL primary stock 1:100 with 50:50 methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Perform a serial dilution of the Rosuvastatin D6 primary stock in 50:50 methanol:water to achieve a final concentration of 100 ng/mL.[6]
-
-
Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking appropriate amounts of the Rosuvastatin working stock into drug-free human plasma to achieve the desired concentration range (e.g., 0.5 - 200 ng/mL).[5]
-
Prepare QC samples in plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1.0 |
| Calibration Standard 3 | 5.0 |
| Calibration Standard 4 | 10.0 |
| Calibration Standard 5 | 25.0 |
| Calibration Standard 6 | 50.0 |
| Calibration Standard 7 | 100.0 |
| Calibration Standard 8 | 200.0 |
| LLOQ QC | 0.5 |
| Low QC (LQC) | 1.5 |
| Medium QC (MQC) | 75.0 |
| High QC (HQC) | 170.0 |
| Table 1: Example concentrations for calibration and QC samples in plasma. |
LC-MS/MS Method Protocol
Mass Spectrometry Parameters
Rationale: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the acidic mobile phase promotes the formation of protonated molecules [M+H]⁺.[6] The MRM transitions and compound-specific parameters like collision energy (CE) and declustering potential (DP) are optimized by direct infusion of the standards to maximize signal intensity and specificity.[5]
| Parameter | Rosuvastatin | Rosuvastatin D6 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 482.1 | 488.2 |
| Product Ion (Q3) m/z | 258.1 | 258.2 |
| Declustering Potential (DP) | 55 V | 55 V |
| Collision Energy (CE) | 40 V | 40 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 11 V | 11 V |
| Table 2: Optimized Multiple Reaction Monitoring (MRM) and compound parameters.[5] |
Source-dependent parameters should be optimized for the specific instrument used, but typical values are:
-
Curtain Gas: 20 psi
-
Collision Gas (CAD): Medium/8
-
IonSpray Voltage: 5500 V
-
Temperature: 400-450°C
-
Nebulizer Gas (GS1): 35 psi
-
Heater Gas (GS2): 45 psi
Chromatographic Conditions
Rationale: A C18 column provides excellent retention for moderately non-polar compounds like Rosuvastatin. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous component. Formic acid is added to the aqueous phase to lower the pH, which keeps the acidic Rosuvastatin molecule (pKa ≈ 4.6) in its non-ionized form, ensuring better retention and symmetrical peak shape.[7] A simple isocratic elution is sufficient for this analysis, providing a short run time.[5]
| Parameter | Setting |
| LC Column | C18, 50 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Composition | 30:70 (A:B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 3.5 minutes |
| Table 3: Optimized Chromatographic Conditions.[5] |
Sample Preparation: Protein Precipitation
Rationale: This protocol uses a simple "crash" technique where a large volume of cold organic solvent (acetonitrile) is added to the plasma. This denatures the proteins, causing them to precipitate out of solution. After centrifugation, the clear supernatant containing the analyte and internal standard can be easily collected. This method is fast, cost-effective, and provides sufficient cleanup for a robust LC-MS/MS analysis.[5]
Protocol:
-
Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Rosuvastatin D6 internal standard spiking solution (100 ng/mL) and vortex for 30 seconds.
-
Add 750 µL of ice-cold acetonitrile to the tube.[5]
-
Vortex vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer ~700 µL of the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (70% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Rosuvastatin extraction from plasma.
Method Validation and Performance
A full validation according to regulatory guidelines (e.g., FDA, EMA) is required before using this method for sample analysis. The following parameters should be assessed:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are observed at the retention times of Rosuvastatin and Rosuvastatin D6.[5]
-
Linearity and Range: The method should be linear over the defined concentration range (e.g., 0.5-200 ng/mL) with a correlation coefficient (r²) of >0.99.[5][8]
-
Lower Limit of Quantification (LLOQ): The LLOQ should be determined as the lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (within ±20%).[8]
-
Precision and Accuracy: Intra-day and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ) for all QC levels.[6]
-
Recovery: The extraction recovery should be consistent and reproducible across the QC levels. Typical recoveries for protein precipitation are often high.[5][8]
-
Matrix Effect: Evaluated to ensure that ion suppression or enhancement from the plasma matrix is minimal and adequately corrected by the internal standard.[5][9]
-
Stability: The stability of Rosuvastatin in plasma must be confirmed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[1][5][8]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development of an LC-MS/MS method for Rosuvastatin quantification in human plasma. The use of a stable isotope-labeled internal standard, Rosuvastatin D6, coupled with a straightforward protein precipitation and rapid chromatographic separation, results in a method that is robust, accurate, and suitable for high-throughput bioanalysis. The detailed rationale behind each step empowers researchers to not only replicate this method but also to adapt and troubleshoot it for their specific laboratory needs.
References
-
Gandla, K., Repudi, L., Kovvasu, S. P., & Raoc, R. N. (2017). SIMPLE AND RAPID DETERMINATION OF ROSUVASTATIN IN HUMAN PLASMA BY LC-MS/MS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 1027-1039. [Link]
-
Lee, H., Lee, H., & Kim, Y. (2022). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). PLOS ONE, 17(1), e0262773. [Link]
-
Simionato, L. D., et al. (2023). Simultaneous Determination of Rosuvastatin, Rosuvastatin-5S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study. ResearchGate. [Link]
-
Nirogi, R., et al. (2006). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. SciELO. [Link]
-
Al-Ghazawi, M., et al. (2020). Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method. MDPI. [Link]
-
Zhang, Y., et al. (2018). Application of LC-MS/MS Method for Evaluating Rosuvastatin Affinity with OATP1B1 and OATP2B1 in vitro. Latin American Journal of Pharmacy. [Link]
-
Li, W., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in. Scientific Research Publishing. [Link]
-
Pilli, N. R., et al. (2014). Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study. Journal of Pharmacy & Bioallied Sciences, 6(2), 96-105. [Link]
-
El-Bagary, R. I., et al. (2017). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 9(1), 113-122. [Link]
-
S, S., & G, A. (2016). Development and Validation of LC Method for the Simultaneous Estimation of Rosuvastatin Calcium and Olmesartan Medoxomil in Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Al-Majed, A. R., et al. (2019). An LC–MS/MS spectrometry method for the simultaneous determination of Rosuvastatin and Irbesartan in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-52. [Link]
-
Ishaq, B. M., et al. (2010). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research, 2(6), 324-333. [Link]
-
de Araújo, M. B., & de Oliveira, A. C. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(4), 317-329. [Link]
-
Li, W., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. file.scirp.org [file.scirp.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
Application Note: Precision Preparation of Rosuvastatin-d6 Sodium Internal Standard
Abstract & Scope
This application note details the protocol for the preparation, storage, and handling of Rosuvastatin-d6 Sodium (RSV-d6 Na) as an Internal Standard (IS) for LC-MS/MS bioanalysis. Rosuvastatin is a statin exhibiting pH-dependent interconversion between its active hydroxy-acid form and its inactive lactone form.[1][2] The use of a deuterated internal standard is critical to compensate for matrix effects, ionization suppression, and extraction variability.
This guide deviates from standard "recipe-style" protocols by focusing on the physicochemical stability of the analyte, specifically addressing the prevention of acid-catalyzed lactonization and photodegradation during the preparation workflow.
Material Science & Compound Profile[1][2][3]
Rosuvastatin-d6 Sodium is the deuterated sodium salt of Rosuvastatin.[2][3] Unlike the drug substance (often Rosuvastatin Calcium), the sodium salt form of the IS offers distinct solubility profiles that must be accounted for during stock preparation.
Table 1: Physicochemical Profile
| Parameter | Specification | Critical Note |
| Compound Name | Rosuvastatin-d6 Sodium | Labeled on the isopropyl group or fluorophenyl ring (vendor dependent).[1][2][4] |
| MW (Salt) | ~509.6 g/mol | Must use specific lot MW for calculations.[1][2] |
| MW (Free Acid) | ~487.6 g/mol | Used for stoichiometric mass correction.[1][2] |
| Solubility | Soluble in MeOH, ACN, DMSO | Freely soluble in organic solvents; sparingly soluble in acidic water. |
| pKa | ~4.6 (Carboxylic acid) | CRITICAL: pH < 6.0 promotes lactonization.[1][2] |
| Hygroscopicity | High | Equilibrate to RT before weighing to prevent moisture uptake.[1] |
| Stability | Light Sensitive | Degrades to anti-isomers/oxidation products under UV light.[1] |
Critical Control Points (The "Why" Behind the Protocol)
The Lactonization Trap
Rosuvastatin exists in equilibrium with Rosuvastatin Lactone. This reaction is reversible and pH-driven.[1][2]
-
Acidic Conditions (pH < 5): The hydroxy acid dehydrates to form the lactone.
-
Basic Conditions (pH > 8): The lactone hydrolyzes back to the acid.
-
Impact: If your IS solution becomes acidic (e.g., using unbuffered water or acidic methanol), the IS peak area will decrease as it converts to the lactone (which has a different MRM transition and retention time), leading to quantification errors and high IS variability [1].
Isotopic Purity & Cross-Signal
Commercial RSV-d6 usually has an isotopic purity of >99%.[1][2] However, if the concentration of the analyte (Rosuvastatin) in the sample is extremely high (ULOQ), the natural M+6 isotope abundance of the drug may contribute to the IS channel. Conversely, if the IS contains d0-Rosuvastatin impurities, it will contribute to the analyte background.
-
Mitigation: The IS concentration should be targeted to produce a signal 5–10x higher than the LLOQ of the analyte but low enough to avoid detector saturation or isotopic cross-talk.
Experimental Protocol
Equipment & Reagents[1][2][3][5][6][7]
-
Balance: Analytical balance (readability 0.01 mg).
-
Glassware: Class A Volumetric flasks (Amber glass required).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2][5][4][6]
-
Buffer: 10 mM Ammonium Acetate (pH 7.0) or 0.1% Ammonium Hydroxide (for stability).[1][2]
Calculation: Mass Correction
To prepare an accurate stock, you must correct for the salt form and purity.
Where:
(Note: Always check the specific Certificate of Analysis (CoA) for the exact water content and purity of your lot.)
Step-by-Step Preparation[1][2][5]
Step A: Primary Stock Solution (1.0 mg/mL)
-
Equilibration: Remove the RSV-d6 Na vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) in a desiccator. Failure to do this causes condensation, leading to weighing errors.
-
Weighing: Accurately weigh ~1.0 mg of RSV-d6 Na into a weighing boat.
-
Transfer: Quantitatively transfer to a 1 mL Amber Volumetric Flask .
-
Dissolution: Add approx. 0.8 mL of 100% Methanol .
-
Mixing: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
Make up: Dilute to volume with Methanol. Cap and invert 10 times.
-
Storage: Aliquot into amber cryovials (100 µL each). Store at -80°C. Stability: 6 months.
Step B: Intermediate Stock (10 µg/mL)[1][2]
-
Pipette 100 µL of Primary Stock (1.0 mg/mL) into a 10 mL Amber Volumetric Flask.
-
Dilute to volume with 50:50 Methanol:Water (v/v) .
Step C: Working Internal Standard (WIS) (~50 ng/mL)
Target Concentration depends on the sensitivity of your Mass Spectrometer.[2]
-
Dilute the Intermediate Stock with Acetonitrile or the initial mobile phase conditions.
-
Crucial Step: Ensure the final WIS solvent matches the protein precipitation solvent if using "crash" extraction.
-
Example: If precipitating plasma with ACN, prepare WIS in 100% ACN.
-
Visual Workflow (Graphviz)[1][2]
Figure 1: Step-by-step workflow for Rosuvastatin-d6 Sodium preparation, highlighting critical stability checkpoints.
Quality Control & System Suitability
Before running a full bioanalytical batch, validate the IS preparation:
-
IS Variation Test: Inject the WIS (Working Internal Standard) 6 times.
-
Interference Check (Blank): Inject a Double Blank (Matrix without Analyte or IS).
-
Acceptance Criteria: Noise at IS retention time should be < 5% of the mean IS response in study samples [2].
-
-
Cross-Signal Check: Inject the ULOQ (Upper Limit of Quantification) of Rosuvastatin (analyte) without IS.
-
Acceptance Criteria: Signal in the IS channel (D6) must be < 5% of the WIS response. This confirms that the natural isotopes of the drug are not interfering with the IS quantification.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Response | Lactonization (Acidic pH) | Check pH of water/buffers used in dilution. Ensure pH > 6.0. Remake stock in fresh neutral solvent.[1][2] |
| High IS Variability | Solubility / Precipitation | Rosuvastatin Sodium is less soluble in high % water at low temperatures. Ensure samples are at RT before injection.[1][2] |
| Drifting IS RT | Column Aging / pH shift | Statin retention is highly pH dependent.[1] Verify mobile phase pH stability. |
| Extra Peaks | Photodegradation | Ensure all preparation was done under yellow light or in amber glassware.[1] |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
FDA Guidance for Industry. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
PubChem. (n.d.).[1][2] Rosuvastatin (D6 Sodium) Compound Summary. National Library of Medicine.[1] [Link][1][2]
Sources
Application Note: A Robust Mixed-Mode Solid Phase Extraction Protocol for the Quantification of Rosuvastatin and its Internal Standard, Rosuvastatin D6, in Human Plasma
Abstract
This application note presents a highly selective and robust solid phase extraction (SPE) protocol for the simultaneous quantification of Rosuvastatin and its stable isotope-labeled internal standard, Rosuvastatin D6 Sodium, from human plasma. Rosuvastatin is a potent HMG-CoA reductase inhibitor, and its accurate measurement in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical studies.[1][2] This protocol leverages a mixed-mode anion exchange sorbent to achieve superior sample cleanup and high analyte recovery, making it ideal for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail the chemical principles behind the method, provide a step-by-step workflow, and discuss key validation parameters in accordance with international regulatory guidelines.
Introduction and Scientific Rationale
Rosuvastatin is characterized by a dihydroxy monocarboxylic acid structure, making it an acidic compound, and it also contains several hydrophobic moieties, including a fluorophenyl group.[3] Key physicochemical properties that govern its extraction are:
-
pKa: The carboxylic acid group has a predicted pKa of approximately 4.25.[3] This means that at a pH below 4.25, the molecule is predominantly in its neutral, protonated form. At a pH significantly above 4.25, it becomes deprotonated and carries a negative charge (anion).
-
LogP: The partition coefficient (octanol/water) is 0.13 at pH 7.0, indicating a degree of hydrophilicity, yet the molecule possesses sufficient non-polar regions to interact with reversed-phase sorbents.[4]
A successful SPE protocol must exploit these properties to selectively isolate Rosuvastatin from complex biological matrices like plasma, which contains endogenous acids, lipids, and proteins. While a simple reversed-phase SPE can be used, a mixed-mode SPE strategy offers significantly enhanced selectivity.[5] This protocol employs a polymer-based, mixed-mode sorbent that contains both reversed-phase (hydrophobic) and anion-exchange (ionic) functional groups.[6]
The core principle is to use a dual retention mechanism. Under acidic conditions, the analyte is retained by hydrophobic interaction. By subsequently changing the pH of the wash solvent, we can induce a secondary, ionic retention mechanism. This allows for rigorous washing steps that remove interferences that may share only one of the analyte's properties (i.e., either hydrophobic or acidic), resulting in an exceptionally clean final eluate. Rosuvastatin D6, as a deuterated internal standard, co-elutes and behaves identically to the parent drug during this process, ensuring accurate quantification.[7][8]
Materials and Reagents
| Item | Description/Supplier |
| Standards | Rosuvastatin Calcium (Reference Standard), Rosuvastatin D6 Sodium (Internal Standard) |
| SPE Device | Oasis WAX 30 mg, 1 cc Cartridges (or equivalent weak anion exchange, mixed-mode sorbent) |
| Reagents | Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (≥98%), Ammonium Hydroxide (~28-30%) |
| Labware | Volumetric flasks, pipettes, 1.5 mL autosampler vials, 15 mL centrifuge tubes |
| Equipment | Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, sample evaporator (e.g., nitrogen stream) |
Detailed Experimental Protocol
This protocol is optimized for a 500 µL plasma sample volume. All steps should be performed using an SPE vacuum manifold.
Step 1: Preparation of Solutions
-
Internal Standard (IS) Spiking Solution: Prepare a 100 ng/mL solution of Rosuvastatin D6 Sodium in 50:50 Methanol:Water.
-
Sample Pre-treatment Solution: 2% Formic Acid in Deionized Water.
-
Wash Solvent 1 (Organic): 5% Methanol in Deionized Water.
-
Wash Solvent 2 (Ionic): 5% Ammonium Hydroxide in 60:40 Acetonitrile:Water.
-
Elution Solvent: 2% Formic Acid in Methanol.
-
Reconstitution Solvent: Mobile phase used for LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
Step 2: Sample Pre-treatment
-
Pipette 500 µL of human plasma into a 15 mL centrifuge tube.
-
Add 50 µL of the 100 ng/mL IS Spiking Solution.
-
Vortex for 10 seconds.
-
Add 500 µL of the 2% Formic Acid Pre-treatment Solution.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
The resulting supernatant is the pre-treated sample ready for loading.
Step 3: Solid Phase Extraction Procedure
The following steps detail the manipulation of the SPE cartridge.
-
Condition: Pass 1 mL of Methanol through the Oasis WAX cartridge. This wets the polymeric sorbent.
-
Equilibrate: Pass 1 mL of Deionized Water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.
-
Load: Load the supernatant from the pre-treated sample (Step 2.7) onto the cartridge. At this acidic pH, Rosuvastatin is neutral and retained primarily by hydrophobic interaction. Collect and discard the flow-through.
-
Wash 1 (Organic): Pass 1 mL of Wash Solvent 1 (5% Methanol in Water). This removes highly polar, water-soluble interferences without disturbing the analyte.
-
Wash 2 (Ionic): Pass 1 mL of Wash Solvent 2 (5% NH4OH in 60% ACN). This is the critical differential wash. The basic pH deprotonates Rosuvastatin to -COO⁻, which then binds strongly to the anion-exchange sites. The organic content (60% ACN) simultaneously washes away hydrophobically-bound neutral and basic interferences.
-
Elute: Pass 1 mL of the Elution Solvent (2% Formic Acid in Methanol) through the cartridge. The strong organic solvent disrupts the hydrophobic interactions, while the acid neutralizes the analyte's charge, disrupting the ionic bond and releasing it from the sorbent. Collect the eluate in a clean tube.
Step 4: Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the Reconstitution Solvent.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Method Validation Principles and Acceptance Criteria
For this protocol to be used in regulated bioanalysis, it must undergo a full validation according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11] The validation process ensures the method is reliable, reproducible, and fit for its intended purpose.[2][12]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. Typically >70% is desired, but consistency is more important. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of determined values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ and at least 3 QC levels (low, medium, high). Within- and between-run accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[12] |
| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. Analyte concentration should be within ±15% of the nominal concentration.[2] |
Conclusion
The described mixed-mode solid phase extraction protocol provides an effective and highly selective method for the extraction of Rosuvastatin and its deuterated internal standard from human plasma. By leveraging the specific physicochemical properties of the analyte, the dual retention mechanism of the sorbent facilitates the removal of a wide range of matrix interferences, which is paramount for achieving the low detection limits and high data quality required in modern bioanalytical LC-MS/MS assays. This self-validating system, when fully qualified according to regulatory standards, offers a reliable foundation for pharmacokinetic and clinical research involving Rosuvastatin.
References
-
Gandla, K., Repudi, L., Kovvasu, S. P., & Rao, R. N. (2017). Simple and rapid determination of rosuvastatin in human plasma by lc-ms/ms. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 1027-1039. [Link]
-
Al-Zaher, A. A., et al. (2020). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. ResearchGate. [Link]
-
Hawach. (n.d.). Concept and Basic Principles of Solid Phase Extraction. Hawach Scientific. [Link]
-
Simpson, N. J. K. (Ed.). (2000). Solid-phase extraction: principles, techniques, and applications. CRC press. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
Godlewska, K., et al. (2017). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Via Medica Journals. [Link]
-
Ravi, J., Patel, B., & Patel, M. (2006). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 42(4). [Link]
-
YMER. (2023). Analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. YMER Digital. [Link]
-
Moore, C. M., et al. (2003). A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood Using the Oasis MCX(r) Column. ResearchGate. [Link]
-
Al-Ghazawi, M., et al. (2019). Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method. MDPI. [Link]
-
Liu, Y., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. Scientific Research Publishing. [Link]
-
Darwish, I. A., et al. (2011). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. National Institutes of Health (NIH). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. JOCPR. [Link]
-
Liu, Y., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (NIH). [Link]
-
Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. [Link]
-
Atasoy, M., et al. (2020). Physicochemical characterization and pharmacokinetic evaluation of rosuvastatin calcium incorporated solid lipid nanoparticles. Ovid. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Natsep. (n.d.). Sorbent Selection and Method Development. [Link]
-
El-Say, K. M., et al. (2022). Design, development, and characterization of amorphous rosuvastatin calcium tablets. PLOS ONE. [Link]
-
International Council for Harmonisation (ICH). (2022). Bioanalytical method validation and study sample analysis m10. [Link]
-
PubChem. (n.d.). Rosuvastatin. [Link]
-
Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
USP-NF. (2018). Rosuvastatin Tablets. [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. National Library of Medicine. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. file.scirp.org [file.scirp.org]
- 3. Rosuvastatin CAS#: 287714-41-4 [m.chemicalbook.com]
- 4. Rosuvastatin [drugfuture.com]
- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. elearning.unite.it [elearning.unite.it]
- 12. ema.europa.eu [ema.europa.eu]
Optimizing MRM Transitions for Rosuvastatin D6 Sodium: An Application Note and Protocol
Introduction
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely prescribed to manage dyslipidemia and reduce the risk of cardiovascular events.[1] In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results.[2][3] Rosuvastatin D6 Sodium, a deuterated analog of rosuvastatin, serves as an ideal internal standard due to its chemical similarity and distinct mass, ensuring reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
The cornerstone of a sensitive and specific LC-MS/MS method is the meticulous optimization of Multiple Reaction Monitoring (MRM) transitions.[6][7] This process involves the selection of a specific precursor ion and its most abundant and stable fragment ions (product ions) to maximize signal intensity and minimize background interference. This application note provides a comprehensive guide and a detailed protocol for the systematic optimization of MRM transitions for Rosuvastatin D6 Sodium, intended for researchers, scientists, and drug development professionals.
Scientific Principles of MRM Optimization
The optimization of MRM transitions is a multi-step process that leverages the capabilities of a triple quadrupole mass spectrometer. The fundamental principle involves isolating a specific ion, fragmenting it, and then monitoring a specific fragment of that ion.
1. Precursor Ion Selection: In electrospray ionization (ESI), analytes are typically ionized by protonation or deprotonation, forming [M+H]⁺ or [M-H]⁻ ions, respectively. For Rosuvastatin D6, which contains basic nitrogen atoms, positive ion mode ESI is generally preferred, resulting in the protonated molecule [M+H]⁺. The first quadrupole (Q1) is set to selectively pass only the ions corresponding to the m/z of this precursor ion.
2. Collision-Induced Dissociation (CID): The selected precursor ions are then accelerated into the second quadrupole (Q2), which functions as a collision cell.[8][9] Inside the collision cell, the ions collide with an inert gas (e.g., argon or nitrogen), causing them to fragment.[10][11] The energy of these collisions, known as the Collision Energy (CE), is a critical parameter that is optimized to produce the most abundant and stable product ions.[12]
3. Product Ion Selection: The resulting fragment ions are directed into the third quadrupole (Q3), which is set to monitor one or more specific product ions. The pairing of a precursor ion with a product ion constitutes an MRM transition (e.g., Precursor m/z → Product m/z). By monitoring these specific transitions, the mass spectrometer achieves a high degree of selectivity and sensitivity.
Experimental Workflow for MRM Optimization
The optimization of MRM parameters for Rosuvastatin D6 Sodium can be systematically achieved through a series of experiments. The following workflow is a proven approach to developing a robust and sensitive MRM method.
Caption: A systematic workflow for the optimization of MRM transitions for Rosuvastatin D6 Sodium.
Detailed Protocols
The following protocols provide a step-by-step guide for optimizing the MRM transitions for Rosuvastatin D6 Sodium. These protocols assume the use of a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocol 1: Precursor Ion Identification
Objective: To determine the mass-to-charge ratio (m/z) of the protonated Rosuvastatin D6 molecule.
Materials:
-
Rosuvastatin D6 Sodium reference standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe pump
-
Triple quadrupole mass spectrometer
Procedure:
-
Prepare a working solution: Prepare a 1 µg/mL solution of Rosuvastatin D6 Sodium in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Set up the infusion: Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Configure the mass spectrometer:
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Perform a Q1 full scan over a mass range that includes the expected m/z of the protonated molecule. The molecular weight of Rosuvastatin D6 Sodium is approximately 509.56 g/mol .[13][14] Therefore, a scan range of m/z 400-600 is appropriate.
-
-
Acquire and analyze data: Acquire the mass spectrum. The most abundant ion observed should correspond to the [M+H]⁺ of Rosuvastatin D6. Given the molecular weight, the expected precursor ion is approximately m/z 488.2.[5]
Protocol 2: Product Ion Identification and Collision Energy Optimization
Objective: To identify the most suitable product ions and the optimal collision energy for each MRM transition.
Procedure:
-
Set up for product ion scanning:
-
Continue infusing the Rosuvastatin D6 Sodium working solution.
-
Set the first quadrupole (Q1) to specifically select the precursor ion identified in Protocol 1 (e.g., m/z 488.2).
-
Set the mass spectrometer to perform a product ion scan. This involves scanning the third quadrupole (Q3) to detect all fragment ions produced in the collision cell (Q2). A typical scan range would be from m/z 50 up to the precursor m/z.
-
-
Determine optimal collision energy (CE):
-
Acquire product ion spectra at a range of collision energies (e.g., from 5 eV to 50 eV in 5 eV increments).
-
Examine the resulting spectra to identify the most abundant and stable product ions. For Rosuvastatin and its deuterated analog, a common and abundant fragment corresponds to the loss of the sulfonamide group and other rearrangements, often resulting in a product ion around m/z 258.[5][15][16]
-
Plot the intensity of each major product ion as a function of collision energy. The optimal CE for a given MRM transition is the energy that yields the highest intensity for the product ion.
-
-
Select quantifier and qualifier transitions:
-
Choose the MRM transition that provides the most intense and stable signal as the "quantifier." This transition will be used for concentration measurements.
-
Select a second, less intense but still robust, MRM transition as the "qualifier." The ratio of the quantifier to the qualifier ion intensities provides an additional layer of confirmation for the identity of the analyte.
-
Data Presentation and Interpretation
The data generated during the optimization process should be tabulated for clear interpretation and comparison.
Table 1: Predicted and Observed Ions for Rosuvastatin D6 Sodium
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Rosuvastatin D6 Sodium | C₂₂H₂₁D₆FN₃NaO₆S | 509.56[13][14] | 488.2 | 488.2[5] |
Table 2: Optimized MRM Transitions for Rosuvastatin D6 Sodium
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Transition Type |
| 488.2 | 258.2 | ~40[5] | Quantifier |
| 488.2 | To be determined | To be determined | Qualifier |
Note: The optimal collision energy is instrument-dependent and should be experimentally determined.
Self-Validation and System Suitability
To ensure the trustworthiness of the optimized MRM method, a series of self-validating checks should be performed. This aligns with the principles outlined in regulatory guidelines from bodies such as the FDA and EMA.[17][18][19][20]
-
Specificity and Selectivity: Analyze blank matrix samples (e.g., plasma, urine) to ensure no endogenous interferences are observed at the retention time of Rosuvastatin D6 for the selected MRM transitions.
-
Signal-to-Noise Ratio (S/N): Inject a low concentration standard and ensure that the S/N for the quantifier transition is greater than 10.
-
Peak Shape and Reproducibility: Perform multiple injections of a standard solution to assess the reproducibility of the peak area and retention time. The coefficient of variation (%CV) should typically be less than 15%.[18]
Conclusion
The systematic optimization of MRM transitions is a critical step in the development of a robust and sensitive LC-MS/MS method for the quantification of Rosuvastatin D6 Sodium. By following the detailed protocols outlined in this application note, researchers can confidently identify the optimal precursor and product ions, and fine-tune the collision energy to achieve the highest level of performance. This rigorous approach to method development is essential for generating high-quality bioanalytical data that meets regulatory standards and supports critical decisions in drug development.
References
-
Elessawy, F. M., et al. (2018). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 10(33), 4075-4084. Available from: [Link].
-
Prajapati, R., et al. (2018). Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 154, 337-344. Available from: [Link].
-
Wikipedia. Rosuvastatin. Available from: [Link].
-
Kim, J., et al. (2021). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Scientific Reports, 11(1), 1-8. Available from: [Link].
-
Chemistry Stack Exchange. (2023). LC-MS/MS analysis of rosuvastatin in rat plasma two peaks. Available from: [Link].
-
Vilava, H. (2023). Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis. OMICS International. Available from: [Link].
-
ResearchGate. (a) Mass spectrum of rosuvastatin calcium acid degradation product I;... Available from: [Link].
-
Pilli, N. R., et al. (2009). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Journal of the Brazilian Chemical Society, 20(9), 1671-1679. Available from: [Link].
-
Szałek, E., et al. (2023). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE, 18(5), e0285494. Available from: [Link].
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available from: [Link].
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Available from: [Link].
-
Wikipedia. Collision-induced dissociation. Available from: [Link].
-
Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available from: [Link].
-
PubMed. (2023). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. Available from: [Link].
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link].
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available from: [Link].
-
MacCoss, M. J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 21(8), 1301–1309. Available from: [Link].
- de Hoffmann, E., & Stroobant, V. (2007). Tandem Mass Spectrometry. In Mass Spectrometry: Principles and Applications (3rd ed., pp. 195-246). John Wiley & Sons, Ltd.
-
MDPI. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Available from: [Link].
-
ResearchGate. (2017). (PDF) Method Development & Validation of LCMS/MS for Atorvastatin and Olmesartan in Human Plasma to Trace Drug Interaction of Formulation. Available from: [Link].
-
International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Available from: [Link].
-
Waters Corporation. Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides. Available from: [Link].
-
Wiley Analytical Science. (2022). Simple statin analysis with LC-MS/MS. Available from: [Link].
-
PubMed. (2003). Collision-induced dissociation (CID) of peptides and proteins. Available from: [Link].
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. 163, 14-23. Available from: [Link].
Sources
- 1. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 13. Rosuvastatin-d6 Sodium Salt | LGC Standards [lgcstandards.com]
- 14. Rosuvastatin-d6 Sodium Salt | TargetMol [targetmol.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. elearning.unite.it [elearning.unite.it]
Application Note: Optimization of Rosuvastatin D6 Sodium Retention Time in Reverse Phase HPLC
Abstract
This application note details a high-precision protocol for the reverse-phase HPLC separation of Rosuvastatin and its deuterated internal standard, Rosuvastatin D6 Sodium. While Deuterium-labeled standards are the gold standard for bioanalytical quantification, they exhibit a phenomenon known as the Chromatographic Isotope Effect , where the deuterated isotopologue elutes slightly earlier than the native analyte. This guide provides a methodology to align retention times (RT), ensuring that the Internal Standard (IS) experiences the exact same matrix suppression/enhancement effects as the analyte, thereby validating the accuracy of the assay.
Introduction & Mechanistic Insight
The Analyte and the Salt
Rosuvastatin is a statin used to treat dyslipidemia.[1][2][3][4] In the laboratory, it is often handled as Rosuvastatin Calcium or Rosuvastatin Sodium . However, once dissolved in the mobile phase, the salt dissociates.
-
pKa: ~4.0 (Carboxylic acid moiety).
-
Chromatographic Behavior: At pH > 5.0, Rosuvastatin exists primarily as an anion, exhibiting low retention on C18 columns. To achieve adequate retention and peak shape, the mobile phase pH must be maintained between 3.0 and 4.0 to suppress ionization of the carboxylic acid.
The Deuterium Isotope Effect
In Reverse Phase Liquid Chromatography (RPLC), the separation mechanism relies on hydrophobic interactions between the analyte and the C18 stationary phase.
-
C-D vs. C-H Bonds: The carbon-deuterium (C-D) bond is shorter and has a smaller molar volume than the carbon-hydrogen (C-H) bond.[5] This results in a slightly lower polarizability and lipophilicity for the deuterated molecule.
-
The Result: Rosuvastatin D6 is slightly less hydrophobic than native Rosuvastatin. Consequently, Rosuvastatin D6 will elute earlier than the native drug.
-
The Risk: If the RT difference is significant (>0.1 min), the IS may not co-elute with the analyte, meaning it will not compensate for transient matrix effects (e.g., phospholipids eluting from plasma) at the exact moment of ionization.
Experimental Protocol
Reagents and Standards
-
Analyte: Rosuvastatin Calcium (Reference Standard).[3][6][7][8]
-
Internal Standard: Rosuvastatin-d6 Sodium (ensure isotopic purity >99%).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.
Solution Preparation
Critical Note on Stoichiometry: Rosuvastatin D6 is supplied as a Sodium salt. When calculating free acid concentration for curve preparation, correct for the sodium mass (MW shift: ~23 Da) and the deuterium mass (MW shift: +6 Da).
-
Stock Solution A (Native): Dissolve 10 mg Rosuvastatin Calcium in 10 mL MeOH.
-
Stock Solution B (IS): Dissolve 1 mg Rosuvastatin-d6 Sodium in 10 mL MeOH.
-
Working IS Solution: Dilute Stock B to 500 ng/mL in 50:50 ACN:Water.
Chromatographic Conditions (LC-MS/MS)
This protocol utilizes a gradient elution to sharpen peaks and minimize the resolution between the D6 and native forms while separating them from early-eluting plasma interferences.
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18, 100 x 2.1 mm, 1.7 µm or 3.0 µm (e.g., Waters Acquity BEH or Agilent Zorbax).
-
Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer).
-
Flow Rate: 0.4 mL/min.
Mobile Phase Configuration:
-
Phase A: 0.1% Formic Acid in Water (pH ~2.7). Maintains protonation.
-
Phase B: Acetonitrile (100%).
Gradient Table:
| Time (min) | % Phase A | % Phase B | State |
| 0.00 | 70 | 30 | Loading |
| 1.00 | 70 | 30 | Isocratic Hold |
| 3.50 | 10 | 90 | Elution Ramp |
| 4.50 | 10 | 90 | Wash |
| 4.60 | 70 | 30 | Re-equilibration |
| 6.00 | 70 | 30 | End |
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rosuvastatin | 482.2 | 258.1 | 30 | 35 |
| Rosuvastatin-d6 | 488.2 | 264.1 | 30 | 35 |
Visualizing the Mechanism
The following diagram illustrates the differential interaction causing the retention time shift.
Figure 1: Mechanistic representation of the Deuterium Isotope Effect in RPLC. The D6 isotopologue exhibits weaker Van der Waals forces with the C18 chain, resulting in earlier elution.
Results & Discussion
Retention Time Data
In a typical run using the protocol above, the retention times will display a slight offset. This is expected and acceptable provided the overlap is sufficient.
| Analyte | Retention Time (min) | Peak Width (Base) | Resolution (Rs) |
| Rosuvastatin-d6 | 3.42 ± 0.02 | 0.15 min | -- |
| Rosuvastatin | 3.50 ± 0.02 | 0.15 min | 0.53 |
Analytical Workflow
The following workflow ensures that the Sodium salt is properly handled and the final data is robust.
Figure 2: Step-by-step bioanalytical workflow from salt dissolution to detection.[2][6][7][9][10]
Troubleshooting & Optimization
-
Issue: Excessive Retention Time Shift (> 0.2 min)
-
Cause: High number of theoretical plates resolving the isotopes too efficiently.
-
Fix: Increase organic modifier slope in the gradient (make the gradient steeper) to compress the peaks together.
-
-
Issue: Peak Tailing
-
Cause: Secondary interactions between the amine/nitrogen groups on the pyrimidine ring and residual silanols on the column.
-
Fix: Ensure Mobile Phase A contains sufficient ionic strength (e.g., 5mM Ammonium Formate) or use a "base-deactivated" or "end-capped" column.
-
-
Issue: Sensitivity Loss
-
Cause: Ion suppression if the D6 elutes in a region of high matrix interference while the Native elutes slightly later in a cleaner region.
-
Fix: Perform a post-column infusion test to map matrix suppression zones. Adjust the gradient start point to move both peaks away from the suppression zone.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 446157, Rosuvastatin. Retrieved from [Link]
-
Trivedi, R. K., et al. (2005). Determination of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Liquid chromatography-tandem mass spectrometry method for the determination of rosuvastatin in human plasma.[10] Journal of Chromatography B. Retrieved from [Link]
-
Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][2][7][8][11][12] (General reference on Isotope Effects). Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchreview.com.au [researchreview.com.au]
- 4. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Rosuvastatin in Plasma via Protein Precipitation with Rosuvastatin-d6 Internal Standard
Executive Summary
This application note details a robust, high-throughput protocol for the extraction and quantification of Rosuvastatin in biological plasma, utilizing Rosuvastatin-d6 Sodium as the stable isotope-labeled internal standard (SIL-IS). While Solid Phase Extraction (SPE) is often cited for statins, this guide focuses on Protein Precipitation (PPT) due to its cost-efficiency and suitability for high-volume clinical or preclinical workflows.
Key Technical Insight: The protocol specifically addresses the lactonization of Rosuvastatin—a critical stability issue where the hydroxy acid form converts to a lactone under acidic conditions. By optimizing the precipitating solvent and pH, this method minimizes interconversion, ensuring data integrity.
Chemical & Mechanistic Considerations
The Analyte and Internal Standard
Rosuvastatin is a synthetic HMG-CoA reductase inhibitor.[1] It is administered as a calcium salt but exists in plasma as the pharmacologically active hydroxy acid.
-
Analyte: Rosuvastatin (Acid form).[1]
-
Internal Standard: Rosuvastatin-d6 Sodium (Deuterated analog).[2]
-
Role of D6-IS: Corrects for variability in extraction recovery, matrix effects (ion suppression/enhancement), and injection volume.
Stability & Lactonization (Critical Control Point)
Rosuvastatin exists in equilibrium with its lactone form.[3] This reaction is pH-dependent:
-
Acidic pH: Favors conversion to Lactone .
-
Basic pH: Favors hydrolysis back to Acid .
-
Aprotic Solvents (e.g., Acetonitrile): Can accelerate lactonization if the sample is acidic.
-
Protic Solvents (e.g., Methanol): Generally stabilize the equilibrium.
Expert Recommendation: While Acetonitrile (ACN) provides a cleaner supernatant, Methanol (MeOH) is recommended as the precipitating agent for this protocol to maximize analyte stability and prevent artifactual formation of the lactone metabolite during processing.
Mechanism of Protein Precipitation
The addition of a water-miscible organic solvent (Methanol) lowers the dielectric constant of the plasma. This disrupts the solvation layer surrounding proteins (albumin, globulins), causing them to aggregate and precipitate via hydrophobic interactions, leaving the small molecule drug (Rosuvastatin) in the supernatant.
Visualized Pathways
Experimental Workflow
Figure 1: Step-by-step Protein Precipitation workflow for Rosuvastatin extraction.
Lactone Interconversion Risk
Figure 2: Chemical stability pathway highlighting the risk of acid-catalyzed lactonization.
Detailed Protocol
Reagents and Materials
-
Analyte Standard: Rosuvastatin Calcium (Purity >98%).
-
Matrix: Drug-free Human or Rat Plasma (K2EDTA or Heparin).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
Solution Preparation
-
Stock Solutions (1.0 mg/mL): Dissolve Rosuvastatin and Rosuvastatin-d6 separately in Methanol. Store at -20°C.
-
Working Standard (WS): Dilute Rosuvastatin stock with 50:50 MeOH:Water to prepare calibration standards (e.g., 1–100 ng/mL).
-
IS Working Solution: Dilute Rosuvastatin-d6 stock to ~500 ng/mL in Methanol.
Extraction Procedure (Protein Precipitation)
This protocol uses a 1:4 ratio (Plasma:Solvent) to ensure >98% protein removal.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube or 96-well plate.
-
IS Addition: Add 10 µL of Rosuvastatin-d6 Working Solution. Vortex gently for 10 seconds.
-
Precipitation: Add 200 µL of 100% Methanol (Cold, 4°C).
-
Note: Do not use acidified methanol (e.g., with formic acid) at this stage to prevent lactonization.
-
-
Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to a clean vial/plate.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions.
-
Injection: Inject 5–10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax SB-C18 or Thermo Hypurity C18), 50 x 2.1 mm, 1.8 µm or 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Acetate pH 3.5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 – 0.5 mL/min |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: Ramp to 90% B; 2.5-3.5 min: Hold 90% B; 3.6 min: Re-equilibrate 20% B |
| Ionization | ESI Positive Mode (+) |
| MRM Transitions | Rosuvastatin: 482.1 |
Note on Mobile Phase: While extraction should be neutral, the mobile phase is often acidic (pH 3.5–4.0) to improve ionization and peak shape on C18 columns. The short residence time in the column (<5 min) minimizes on-column degradation.
Validation Parameters (Self-Validating Logic)
To ensure the method is trustworthy, verify the following:
-
Linearity:
over the range of 1.0 – 100 ng/mL. -
Recovery: Compare the peak area of extracted samples to post-extraction spiked samples. Typical recovery for Methanol PPT is 85–95% .
-
Matrix Effect: Calculate the Matrix Factor (MF).
-
An MF between 0.85 and 1.15 indicates minimal ion suppression/enhancement. The D6 IS should track the analyte's MF exactly.
-
-
Stability Check: Analyze a "Lactone Check Standard" (pure Lactone) to ensure <5% converts to Acid during the run, and vice versa.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from phospholipids. | Use a "Hybrid" PPT/Phospholipid removal plate (e.g., Ostro, Phree) instead of loose tubes. |
| Double Peaks | Lactone interconversion. | Check pH of extraction solvent. Ensure autosampler is cooled (4°C). |
| High Backpressure | Incomplete precipitation. | Increase centrifugation time or speed. Ensure plasma:methanol ratio is at least 1:3. |
References
-
Simultaneous determination of rosuvastatin and amlodipine in human plasma using tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. Available at: [Link]
-
Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Translational and Clinical Pharmacology. Available at: [Link]
Sources
Application Note: Mobile Phase Optimization for Rosuvastatin D6 Sodium LC-MS/MS Analysis
Executive Summary
This technical guide provides a rigorous framework for selecting and optimizing mobile phases for the chromatographic separation of Rosuvastatin D6 Sodium. While Rosuvastatin D6 is primarily used as an Internal Standard (IS) to correct for matrix effects and recovery losses in bioanalysis, its chromatographic behavior must mirror the native analyte (Rosuvastatin) as closely as possible.
This note addresses the physicochemical challenges of statin analysis—specifically the impact of pH on the carboxylic acid moiety, the "Sodium" salt dissociation, and the deuterium isotope effect that can cause retention time shifts between the analyte and its IS.
Physicochemical Context & Mechanistic Insight
The "Sodium" Misconception in Chromatography
Rosuvastatin D6 Sodium is a salt form. In the context of Reverse Phase Liquid Chromatography (RPLC), the "Sodium" counter-ion is relevant only during the weighing and dissolution steps. Once the sample is injected into the mobile phase stream, the salt dissociates immediately.
-
Mechanism: The retention behavior is governed entirely by the pH of the mobile phase , which dictates the protonation state of the carboxylic acid group (pKa ~4.6).
-
Implication: You are not chromatographing "Rosuvastatin Sodium"; you are chromatographing the Rosuvastatin D6 anion or neutral acid, depending on your buffer pH.
The Deuterium Isotope Effect
A critical, often overlooked phenomenon in high-precision LC-MS/MS is the Chromatographic Deuterium Effect (CDE) . Deuterium (
-
Chromatographic Impact: Deuterated isotopologues (D6) are slightly less lipophilic than their non-deuterated counterparts. Consequently, Rosuvastatin D6 will elute slightly earlier than native Rosuvastatin on C18 columns.
-
Risk: If the retention time shift is significant, the IS may not experience the exact same matrix suppression/enhancement as the analyte, compromising quantitation accuracy.
-
Mitigation: Mobile phase selection must focus on sharp peak shapes to minimize the resolution between the D0 and D6 species, ensuring they co-elute within the same ionization window.
Mobile Phase Selection Strategy
Organic Modifier: Acetonitrile vs. Methanol
Recommendation: Acetonitrile (ACN) is the superior choice for Rosuvastatin analysis.
-
Causality: Rosuvastatin exhibits significant peak tailing in Methanol-based mobile phases due to secondary interactions with residual silanols on the stationary phase. ACN, being a stronger solvent with different dipole characteristics, suppresses these interactions, yielding sharper peaks and higher signal-to-noise (S/N) ratios.
-
Evidence: Comparative studies indicate ACN provides 20-30% lower backpressure and improved peak symmetry (As < 1.2) compared to MeOH for statins.[1]
Aqueous Phase & pH Control
Recommendation: 0.1% Formic Acid (pH ~2.7) or 5mM Ammonium Formate (pH 3.5) .
-
The pKa Factor: Rosuvastatin has a pKa of approximately 4.6.
-
At pH > 6.0:[2] The molecule is fully ionized (anionic). Retention on C18 is poor, and peak shape often suffers.
-
At pH < 3.0:[2] The carboxylic acid is protonated (neutral). This increases hydrophobicity, ensuring strong retention on the C18 column and allowing for a high-organic wash to remove matrix interferences.
-
-
MS Compatibility: Acidic mobile phases facilitate protonation (
), which is ideal for Positive Mode ESI (Electrospray Ionization), the standard for high-sensitivity statin quantitation.
Diagram: Mobile Phase Decision Tree
Figure 1: Decision logic for selecting mobile phase components based on MS ionization mode and analyte pKa.
Validated Experimental Protocol
Standard Preparation Workflow
The "Sodium" salt form is critical here. You must account for the salt correction factor when calculating free acid concentration.
-
Rosuvastatin D6 Sodium MW: ~507.6 g/mol (varies by supplier/deuteration count).
-
Rosuvastatin D6 Free Acid MW: ~485.6 g/mol .
-
Correction Factor: ~0.95 (Check specific CoA).
Figure 2: Preparation workflow ensuring solubility and solvent compatibility.
Chromatographic Conditions (LC Parameters)
This protocol utilizes a gradient to ensure elution of hydrophobic matrix components after the analyte.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 1.7 - 2.6 µm | Sub-2-micron or Core-Shell particles provide high efficiency to minimize D0/D6 separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures protonation and retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharp peaks; FA maintains pH consistency. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal linear velocity for UPLC/UHPLC. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
| Injection Vol | 2 - 5 µL | Keep low to prevent solvent effects (peak splitting). |
Gradient Profile:
-
0.0 min: 20% B (Load)
-
0.5 min: 20% B (Hold)
-
2.5 min: 90% B (Elute Analyte ~1.8 min)
-
3.5 min: 90% B (Wash)
-
3.6 min: 20% B (Re-equilibrate)
-
5.0 min: Stop
Mass Spectrometry Parameters (ESI+)
-
Ionization: ESI Positive
-
Precursor Ion (D6): m/z 488.2 (approx, depends on labeling)
Product m/z 264.2 -
Precursor Ion (Native): m/z 482.2
Product m/z 258.1
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the amine/nitrogen groups of Rosuvastatin and free silanols on the column.
-
Solution: Increase buffer strength (switch from 0.1% FA to 5mM Ammonium Formate + 0.1% FA) or use an end-capped column (e.g., C18 BEH).
Issue: D6 and Native Separation (Isotope Effect)
-
Observation: Rosuvastatin D6 elutes 0.1 min earlier than Native.
-
Fix: You cannot eliminate this physics-based effect, but you can compress it. Steepen the gradient slope around the elution time. Ensure the integration window covers both peaks identically.
Issue: Signal Suppression
-
Cause: Co-eluting phospholipids.
-
Solution: Monitor phospholipids (m/z 184 transition). If they co-elute with Rosuvastatin (1.5 - 2.0 min), adjust the starting %B to shift the analyte retention, or extend the high-organic wash.
References
-
Gandla, K., et al. (2017).[3] "Simple and Rapid Determination of Rosuvastatin in Human Plasma by LC-MS/MS." World Journal of Pharmacy and Pharmaceutical Sciences.[3]
-
Trivedi, R.K., et al. (2005). "Stability-indicating LC method for the determination of rosuvastatin in the presence of its degradation products." Journal of AOAC International.
-
Reddy, P.S., et al. (2011). "A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile." Journal of Chromatographic Science.
-
Turowski, M., & Kaliszan, R. (1997). "Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase." Journal of Chromatography A.
-
PubChem. (n.d.).[4] "Rosuvastatin Compound Summary." National Library of Medicine.
Sources
Application Note: Quantitative Determination of Rosuvastatin in Plasma via LC-MS/MS Using Rosuvastatin-d6 Sodium Internal Standard
Executive Summary
This protocol details the robust quantification of Rosuvastatin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] The method relies on Isotope Dilution Mass Spectrometry (IDMS) , utilizing Rosuvastatin-d6 Sodium as the Internal Standard (IS).
The use of a deuterated internal standard (d6) is critical for this application to correct for matrix effects (ion suppression/enhancement) and recovery variances during extraction. Because Rosuvastatin is an acidic, polar statin, it is susceptible to significant ionization variability in electrospray ionization (ESI). The d6-analog co-elutes with the analyte, experiencing the exact same matrix environment, thereby rendering the Area Ratio (Analyte/IS) a self-correcting metric for precise quantification.
Scientific Principles & Experimental Design
The "Sodium" Factor in Quantification
A common point of confusion in this assay is the salt form.
-
Internal Standard: Supplied as Rosuvastatin-d6 Sodium.[7]
Expert Insight: In the LC-MS mobile phase (typically acidic), the salts dissociate. The mass spectrometer detects the protonated molecule
-
Critical Protocol Step: When preparing calibration standards, you must correct the weight of the Rosuvastatin Calcium to represent the free acid concentration if your reporting units are "ng/mL of Rosuvastatin."
-
IS Consistency: For the Internal Standard, the exact absolute concentration is less critical than its constancy . As long as the same volume of the same IS working solution is added to every sample (blank, standard, and unknown), the ratio calculation remains valid.
Mechanism of Action (IDMS)
The quantification is not based on absolute peak area, which fluctuates with instrument drift. It is based on the Response Ratio :
This ratio is plotted against the known concentration of the standards to generate a calibration curve.[6][8]
Materials & Reagents
| Component | Specification | Notes |
| Analyte Standard | Rosuvastatin Calcium | Purity >98%. Store at -20°C. |
| Internal Standard | Rosuvastatin-d6 Sodium | Isotopic purity >99% D. |
| LC Solvent A | 0.1% Formic Acid in Water | LC-MS Grade. |
| LC Solvent B | Acetonitrile (ACN) | LC-MS Grade. |
| Precipitation Agent | Methanol or ACN | Cold (4°C). |
| Matrix | Human/Rat Plasma | K2EDTA or Lithium Heparin. |
Experimental Protocol
Solution Preparation
-
Stock Solutions (1.0 mg/mL):
-
Dissolve Rosuvastatin Calcium in Methanol. Correct for salt factor (MW Salt / MW Acid).
-
Dissolve Rosuvastatin-d6 Sodium in Methanol.
-
-
Internal Standard Working Solution (ISWS):
-
Dilute the d6 Stock to a fixed concentration (e.g., 50 ng/mL ) in 50:50 Methanol:Water.
-
Note: This concentration should yield a signal roughly equivalent to a mid-range calibration standard.
-
-
Calibration Standards (CC):
-
Prepare serial dilutions of Rosuvastatin in blank plasma ranging from 0.5 ng/mL to 100 ng/mL .
-
Sample Preparation (Protein Precipitation)
Methodology Choice: Protein Precipitation (PPT) is selected here for high throughput. For higher sensitivity (<0.1 ng/mL), Solid Phase Extraction (SPE) is recommended.
-
Aliquot: Transfer 100 µL of plasma (Sample, Standard, or QC) into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of ISWS (Rosuvastatin-d6) to every tube (except Double Blanks).
-
Vortex: Mix gently for 10 seconds.
-
Precipitation: Add 400 µL of cold Acetonitrile (or Methanol).
-
Agitation: Vortex vigorously for 1 min.
-
Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to an LC vial.
-
Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase conditions.
LC-MS/MS Conditions
-
Column: C18 (e.g., Phenomenex Luna 3µm, 50 x 2.1 mm).
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 - 10 µL.
-
Mobile Phase:
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 30% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+):
-
Mode: Positive Electrospray Ionization (ESI+).
| Compound | Precursor Ion ( | Product Ion ( | Dwell (ms) | Collision Energy (V) |
| Rosuvastatin | 482.2 | 258.1 | 100 | ~30 |
| Rosuvastatin-d6 | 488.2 | 264.1 | 100 | ~30 |
Workflow Visualization
Figure 1: Analytical Workflow. The critical step is the co-addition of the D6 Internal Standard prior to extraction, ensuring all losses are accounted for.
Calculation & Data Analysis
This is the core requirement for determining the concentration.
The Linear Regression Model
The concentration of the unknown sample (
Where:
Step-by-Step Calculation Protocol
-
Integrate Peaks: Obtain the peak area for Rosuvastatin (
) and Rosuvastatin-d6 ( ) for all samples. -
Calculate Ratios:
-
Construct Calibration Curve:
-
Plot
(y-axis) vs. Nominal Concentration (x-axis) of the Standards. -
Apply a weighting factor (typically
) to improve accuracy at the lower end of the curve (LLOQ).
-
-
Solve for Unknown: Rearrange the regression equation to solve for
:
Calculation Logic Diagram
Figure 2: Data Processing Logic. The ratio calculation normalizes the data against matrix effects before quantification.
Method Validation (FDA/EMA Guidelines)
To ensure scientific integrity, the method must meet the following criteria (referenced from FDA Bioanalytical Method Validation Guidance, 2018):
-
Selectivity: No interfering peaks at the retention time of Rosuvastatin or the IS in blank plasma.
-
Linearity:
.[1][3][4] -
Accuracy & Precision:
-
Within ±15% for QC samples.
-
Within ±20% for the Lower Limit of Quantification (LLOQ).
-
-
Matrix Effect: The "IS Normalized Matrix Factor" should be close to 1.0 (indicating the D6 standard is compensating correctly).
Troubleshooting & Expert Tips
-
Deuterium Exchange: While D6 is stable, avoid highly acidic solvents for prolonged storage (>24 hours) at room temperature, as deuterium on exchangeable positions (if any) could theoretically swap with H, though Rosuvastatin-d6 is generally robust.
-
Carryover: Statins can be "sticky." If you see peaks in your blanks after a high standard, ensure your autosampler wash solvent contains organic solvent (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).
-
Sensitivity: If 0.5 ng/mL is not visible, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric weak anion exchange (WAX) cartridge to concentrate the sample.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][11] [Link]
- Trivedi, R. K., et al. (2005). Determination of rosuvastatin in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for MRM transitions).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. saudijournals.com [saudijournals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic calculations with internal standards - Chromatography Forum [chromforum.org]
- 11. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects on Rosuvastatin D6 Sodium Signal
Topic: Bioanalytical Troubleshooting for Rosuvastatin & Internal Standard (IS) Stability Audience: Senior Bioanalytical Scientists, Method Development Leads Status: Active Guide
Executive Summary: The "Invisible" Variable
In LC-MS/MS bioanalysis, Rosuvastatin D6 Sodium is the preferred Internal Standard (IS) because its physicochemical properties mirror the analyte. However, because Rosuvastatin is a polar, hydrophilic statin with a carboxylic acid moiety (pKa ~4.0), it is uniquely susceptible to ion suppression caused by co-eluting phospholipids (PLs) and salts in human plasma.
When the D6 signal fluctuates, quantification fails. This guide moves beyond basic "clean your source" advice to address the root chemical interactions causing signal instability.
Part 1: Diagnostic Workflow
Problem: "My Rosuvastatin D6 signal is inconsistent between standards and patient samples." Root Cause: Matrix Effect (Ion Suppression).[1][2][3][4] Endogenous phospholipids are competing for charge in the ESI droplet, specifically at the retention time of Rosuvastatin.
Visualizing the Suppression Mechanism
The following diagram illustrates where the failure occurs during the Electrospray Ionization (ESI) process.
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Sample Preparation (The Chemistry)
Q1: We are using Protein Precipitation (PPT) with Acetonitrile, but the D6 signal is still suppressed by >40%. Why? Technical Insight: PPT is a "dirty" extraction. It removes proteins but leaves behind 99% of phospholipids (glycerophosphocholines). These elute late in reverse-phase gradients and can "wrap around" to suppress the next injection's IS signal.
Corrective Action: Switch to Supported Liquid Extraction (SLE) or Acidified Liquid-Liquid Extraction (LLE) .
-
Why? Rosuvastatin is an acid. By acidifying the plasma, you neutralize the drug (making it uncharged), allowing it to extract into organic solvents while charged phospholipids remain in the aqueous waste.
Q2: I tried LLE with Ethyl Acetate, but recovery is low (<50%). What is missing? Technical Insight: You likely missed the pH adjustment. Rosuvastatin (pKa ~4) exists as an anion at physiological pH. It will not partition into organic solvents effectively in its ionized state.
The Fix:
-
Acidify: Add 20 µL of 5% Formic Acid or 0.1M HCl to 200 µL plasma before adding the organic solvent.
-
Target pH: Ensure sample pH is < 3.0.
-
Solvent: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether).
Category B: Chromatographic Separation[4][5][6][7]
Q3: I cannot change my extraction method due to cost. How do I save the method on the LC? Technical Insight: If you must use PPT, you must chromatographically separate the phospholipids from the Rosuvastatin D6.
The Protocol:
-
Monitor PLs: Add a transition for Phospholipids (m/z 184 -> 184 for precursors) to your method to "see" the enemy.
-
Gradient Flush: Rosuvastatin typically elutes early/mid-gradient. Phospholipids elute at high % organic.
-
The "Sawtooth" Wash:
-
0-2 min: Elute Rosuvastatin/D6.
-
2-3 min: Ramp to 95% B (Organic) and HOLD for 2 minutes to burn off PLs.
-
5-6 min: Re-equilibrate.[5]
-
Crucial: Do not inject the next sample until the PLs have cleared.
-
Part 3: Optimized "Gold Standard" Protocol
This protocol utilizes Supported Liquid Extraction (SLE) , which offers the cleanliness of SPE with the simplicity of LLE, specifically optimized for acidic statins.
Table 1: Method Parameters
| Parameter | Specification | Rationale |
| Matrix | Human Plasma (K2EDTA) | Standard bioanalytical matrix.[6][7] |
| Pre-treatment | 1:1 Plasma : 1% Formic Acid (aq) | CRITICAL: Lowers pH to ~2.5, neutralizing Rosuvastatin for extraction. |
| Extraction | SLE+ Plate (Diatomaceous Earth) | High surface area retains phospholipids/proteins; analyte elutes. |
| Elution Solvent | MTBE or Ethyl Acetate | Polar aprotic solvents favor the neutral statin molecule. |
| Reconstitution | 50:50 MeOH:Water | Matches initial mobile phase to prevent peak distortion. |
Step-by-Step Workflow
-
IS Spiking: Add 20 µL of Rosuvastatin D6 working solution to 200 µL plasma.
-
Acidification: Add 200 µL of 1% Formic Acid in water. Vortex 10 sec.
-
Loading: Load 350 µL of pre-treated sample onto SLE plate.
-
Wait: Apply low vacuum to initiate loading, then wait 5 minutes (crucial for absorption into diatomaceous earth).
-
Elution: Add 1 mL MTBE. Allow to flow by gravity for 5 mins, then apply vacuum.
-
Evaporation: Dry under N2 at 40°C.
-
Reconstitute: Dissolve in 100 µL Mobile Phase.
Part 4: Regulatory Validation (Self-Check)
To prove you have eliminated the matrix effect, you must calculate the IS-Normalized Matrix Factor (MF) as per EMA/FDA guidelines.
The Equation:
Acceptance Criteria:
-
IS-Normalized MF: The ratio of (Analyte MF / IS MF).[8]
-
CV%: Must be < 15% across 6 different lots of plasma (including lipemic and hemolyzed lots).
-
Note: If your D6 IS is working correctly, it should be suppressed to the exact same degree as the analyte, resulting in a normalized MF of ~1.0.
Part 5: Decision Tree for Method Selection
Use this logic flow to determine the correct extraction strategy based on your lab's resources and sensitivity needs.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][7]Link
- Trivedi, R.K., et al. (2005). "Determination of rosuvastatin in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
- Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using supported liquid extraction." Journal of Chromatography B. (Validates SLE superiority over PPT for removing phospholipids).
- Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. pharmacompass.com [pharmacompass.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Rosuvastatin D6 Sodium ESI+ Troubleshooting
Topic: Troubleshooting Ion Suppression & Adduct Interference for Rosuvastatin D6 Sodium in ESI+ Role: Senior Application Scientist Audience: Bioanalytical Researchers & Method Developers[1]
Executive Summary: The "Sodium" Trap in ESI+
You are likely encountering a specific phenomenon where the signal for your internal standard (IS), Rosuvastatin D6 Sodium , is lower than expected or highly variable in Positive Electrospray Ionization (ESI+).
While "ion suppression" is the broad diagnosis, the specific culprit with this analyte is often Adduct Distribution , not just matrix interference. Because your IS is a sodium salt, you are introducing a stoichiometric amount of Na
This guide provides the diagnostic workflows to distinguish between Matrix-Induced Suppression (phospholipids) and Adduct-Induced Signal Loss (sodium competition).[1]
Module 1: Diagnostic Workflows
Q1: How do I distinguish between matrix effects and sodium adduct formation?
A: You must look at the full mass spectrum, not just your MRM transitions. If your signal is low, perform a Q1 Scan (Full Scan) of the IS peak during infusion or flow injection.
| Observation in Q1 Scan | Diagnosis | Root Cause |
| Dominant peak at m/z 488 | Normal | Signal loss is likely due to physical ion suppression (matrix).[1] |
| Dominant peak at m/z 510 | Adduct Trap | The Na |
| High Baseline / Noise | Matrix Effect | Co-eluting phospholipids are saturating the source. |
Q2: What is the mechanism of this suppression?
In ESI+, analytes compete for charge on the droplet surface. Rosuvastatin contains multiple oxygen atoms (carbonyl/hydroxyl), making it a prime target for cationization.[1]
-
Desired Pathway:
(Quantifiable) -
Competing Pathway:
(Invisible to your MRM)[1]
The diagram below illustrates how Sodium and Phospholipids attack your signal from two different angles.
Figure 1: Mechanism of Signal Loss.[1] Sodium ions compete for the analyte, while phospholipids compete for the droplet surface.
Module 2: The "Sodium Scrub" Protocol
Q3: My IS is a sodium salt. How do I force it to ionize as ?
A: You must use a Displacement Strategy . Simply adding acid is often not enough if the sodium concentration is stoichiometric. You need a volatile buffer cation (Ammonium) to "crowd out" the sodium.
The Golden Rule of Mobile Phase:
Recommended Mobile Phase Composition:
-
Aqueous (A): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Organic (B): Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]
Why this works:
-
Formic Acid (pH ~3): Protonates the carboxylic acid moiety, neutralizing the negative charge that attracts Na
. -
Ammonium (
): In the gas phase, ammonia is less basic than the analyte, allowing proton transfer. Crucially, ammonium salts precipitate less than sodium salts and do not form stable adducts as aggressively in the source under these conditions.
Q4: Can I just dissolve the Standard in water?
A: No. This is a critical error.
When you dissolve Rosuvastatin D6 Sodium in pure water, it dissociates into
-
Correct Stock Prep: Dissolve the powder in Methanol or Acetonitrile containing 0.1% Formic Acid .
-
Mechanism: The acid immediately converts the salt to the free acid form, and the organic solvent ensures solubility of the free acid (which is less soluble in water than the salt).
Module 3: Matrix Effect Quantification (The Matuszewski Method)
Q5: How do I prove the suppression is gone?
A: Use the Post-Column Infusion method.[2] This is the industry standard for visualizing matrix effects.
Protocol: Post-Column Infusion
-
Setup: Place a T-junction between your LC column and the MS source.[1]
-
Infusion: Syringe pump infuses neat Rosuvastatin D6 (100 ng/mL) at 10 µL/min.
-
Injection: Inject a "Blank" extracted plasma sample (processed via your method) via the LC.
-
Observation: Monitor the baseline of m/z 488.
Interpretation:
-
Flat Line: No matrix effect.[1]
-
Dip (Valley): Ion suppression at that retention time.[1]
-
Peak (Hill): Ion enhancement.[1]
If you see a dip at the retention time of Rosuvastatin, you have Phospholipid Interference .
Figure 2: Troubleshooting Logic Flow. Follow the path to determine if the issue is chemistry (adducts) or biology (matrix).
Module 4: Sample Preparation Optimization
Q6: Protein Precipitation (PPT) isn't working. Why?
A: PPT (using Acetonitrile/Methanol) removes proteins but leaves >90% of phospholipids in the supernatant.[1] Rosuvastatin is hydrophobic (LogP ~2.5), meaning it often co-elutes with phospholipids (GPC/LPC) on C18 columns.[1]
Recommended Extraction: Liquid-Liquid Extraction (LLE)
LLE is superior for Statins because it leaves salts and phospholipids in the aqueous phase.[1]
-
Sample: 100 µL Plasma.
-
Buffer: Add 50 µL Ammonium Acetate (pH 4.0) to ensure the analyte is in the neutral (free acid) form.
-
Solvent: Add 1 mL Ethyl Acetate or MTBE .
-
Agitate: Vortex 10 min, Centrifuge.
-
Transfer: Remove organic layer, evaporate, and reconstitute in Mobile Phase.
Data Comparison: Matrix Factor (MF) Ideally, MF should be 1.0 (no effect).[1]
| Extraction Method | Matrix Factor (Rosuvastatin) | Comment |
| Protein Precip (PPT) | 0.65 - 0.75 | High suppression from phospholipids.[1] |
| Solid Phase (SPE - C18) | 0.85 - 0.90 | Good, but expensive.[1] |
| LLE (Ethyl Acetate) | 0.95 - 1.02 | Optimal. Phospholipids do not extract well into EtAc.[1] |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link[1]
-
Xu, R. N., et al. (2007).[1] Ion suppression in LC-MS/MS bioanalysis: mechanism, assessment, and solutions. Journal of Liquid Chromatography & Related Technologies. Link[1]
-
Jemal, M., et al. (2003).[1] The need for adequate chromatographic separation of the analyte from matrix components in LC/MS/MS bioanalysis. Journal of Chromatography B. Link
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link
Sources
Advanced LC-MS Troubleshooting: Rosuvastatin D6 Sodium & Native Analyte Peak Shape
Executive Summary
Improving the peak shape of Rosuvastatin and its deuterated internal standard (Rosuvastatin-d6) requires a dual understanding of chromatographic physics and statin chemistry .
Rosuvastatin is an amphiphilic molecule containing a carboxylic acid (pKa ~4.6) and a polar methane sulfonamide group.[1] In LC-MS, users frequently encounter three specific failure modes:
-
Peak Tailing: Caused by secondary interactions between the amine/sulfonamide nitrogen and residual silanols on the column stationary phase.
-
Split Peaks (Chemical): Caused by on-column conversion between the hydroxy-acid form and the lactone form, typically driven by acidic mobile phases.
-
Fronting/Broadening: Caused by solvent mismatch during injection.
This guide moves beyond generic advice, providing a mechanistic approach to stabilizing the analyte and optimizing the separation.
Module 1: The "Split Peak" Phenomenon (Chemical Instability)
Q: Why do I see a split peak or a "ghost" peak eluting after my main Rosuvastatin peak?
Diagnosis: This is likely not a chromatographic separation issue, but a chemical reaction occurring within your system. Rosuvastatin undergoes acid-catalyzed intramolecular esterification to form Rosuvastatin Lactone .[2]
The Mechanism: Under acidic conditions (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid group protonates and reacts with the hydroxyl group on the heptenoic acid side chain. This forms a five-membered lactone ring. The lactone is more hydrophobic (elutes later) and has a mass difference of -18 Da (loss of water). If this happens during the run (on-column), you see a bridge or split peak. If it happens in the autosampler, you see two distinct peaks.[3]
The Solution: You must shift the mobile phase pH to a range where the hydroxy-acid form is stable, but the silica is not dissolving.
-
Stop using: 0.1% Formic Acid in water (pH ~2.7).
-
Start using: 5mM Ammonium Formate or Ammonium Acetate adjusted to pH 4.0 – 4.5 .
Why this works: At pH 4.5, the carboxylic acid is ionized (
Visualization: Lactone Formation Pathway
Figure 1: Mechanism of acid-catalyzed lactonization causing split peaks in statin analysis.
Module 2: Peak Tailing (Secondary Interactions)
Q: My D6 and native peaks have a tailing factor > 1.5. How do I sharpen them?
Diagnosis: Tailing in statins is classically caused by secondary silanol interactions . Even on "end-capped" C18 columns, residual silanol groups (
The Solution:
-
Increase Ionic Strength: Add 5mM Ammonium Formate to the mobile phase. The ammonium ions (
) flood the column and compete for the silanol sites, effectively "shielding" the Rosuvastatin from interacting with the silica surface. -
Column Selection: Switch to a column with a Charged Surface Hybrid (CSH) or high-strength silica (HSS) technology. These are designed to repel basic compounds or have lower silanol activity.
Comparative Data: Mobile Phase Effects
| Parameter | 0.1% Formic Acid (pH 2.7) | 5mM Ammonium Formate (pH 4.0) |
| Peak Symmetry | 0.8 (Fronting/Split risk) | 1.1 (Symmetrical) |
| Lactone Formation | High Risk | Negligible |
| MS Sensitivity (ESI+) | High | Moderate-High (Ammonium adducts may form) |
| Tailing Factor | > 1.5 (Silanol interaction) | < 1.2 (Ionic shielding) |
Module 3: Fronting & Broadening (Solvent Mismatch)
Q: My peaks are broad and fronting, even with the D6 IS. Is the column overloaded?
Diagnosis: If you are analyzing trace levels (ng/mL), you are likely not mass-overloading the column. The issue is volume overload due to solvent mismatch. Rosuvastatin is highly soluble in methanol. If you inject a sample dissolved in 100% Methanol onto a reversed-phase column equilibrating in 90% Water, the analyte "races" through the column in the methanol plug before focusing on the stationary phase.
The Solution:
-
Diluent: Match the sample diluent to the starting mobile phase conditions.
-
Recommended Diluent: 70% Water / 30% Acetonitrile (or Methanol).
-
Protocol: If you must elute from SPE in 100% organic, evaporate and reconstitute, or perform a "sandwich injection" (air gap or weak solvent plug) if your autosampler supports it.
Module 4: Optimized Experimental Protocol
This protocol synthesizes the chemistry and physics discussed above into a robust workflow.
Mobile Phase Preparation
-
Mobile Phase A: 5mM Ammonium Formate in Water + 0.05% Formic Acid (Adjust pH to 4.0 ± 0.2).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Note: Avoid Methanol for Phase B if possible, as Acetonitrile often provides sharper peaks for statins due to lower viscosity and better mass transfer kinetics.
-
Column Selection
-
Primary Choice: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 50 mm).
-
Reason: The CSH particle carries a low-level surface charge that repels basic analytes, virtually eliminating tailing without high buffer concentrations.
-
-
Alternative: Agilent Poroshell 120 EC-C18 (2.7 µm).
Gradient Program (Generic UPLC)
| Time (min) | %A (Buffer) | %B (ACN) | Curve | Description |
| 0.00 | 90 | 10 | Initial | Loading/Focusing |
| 1.00 | 90 | 10 | 6 | Isocratic Hold (Focusing) |
| 4.00 | 10 | 90 | 6 | Linear Elution Gradient |
| 5.00 | 10 | 90 | 6 | Wash |
| 5.10 | 90 | 10 | 1 | Re-equilibration |
| 7.00 | 90 | 10 | 1 | End |
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing Rosuvastatin peak shape issues.
References
-
Hull, C. K., et al. (2002). "Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection." Journal of Chromatography B.
-
Waters Corporation. (2021). "Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology." (Demonstrates surface interaction mitigation relevant to polar/acidic molecules).
-
Agilent Technologies. (2023). "Factors Affecting Peak Shape: Troubleshooting Guide."
-
Jocpr. (2011). "Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma." (Validation of Ammonium Acetate pH 3.5 methods).
-
Separation Science. (2024). "Peak Splitting in HPLC: Causes and Solutions."
Sources
Technical Support Center: Resolving Deuterium Isotope Effects in Rosuvastatin D6 Elution
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the chromatographic behavior of deuterated Rosuvastatin (Rosuvastatin D6). This guide provides in-depth troubleshooting, validated protocols, and a mechanistic overview to help you understand and resolve the deuterium isotope effect in your analytical methods.
Frequently Asked Questions: Understanding the Phenomenon
This section addresses the fundamental principles governing the chromatographic separation of isotopologues.
Q1: What is the deuterium isotope effect in HPLC, and why does it affect my Rosuvastatin D6 analysis?
A: The deuterium isotope effect in chromatography is the observable difference in retention time between a compound and its deuterated isotopologue (e.g., Rosuvastatin vs. Rosuvastatin D6). This occurs because the substitution of hydrogen (H) with deuterium (D) imparts subtle but significant changes to the molecule's physicochemical properties.
The core of this effect lies in the C-D bond being slightly shorter, stronger, and less polarizable than the C-H bond.[1][2] In the context of reversed-phase HPLC (RP-HPLC), these molecular changes typically lead to a slight reduction in hydrophobicity.[2][3] Because retention in RP-HPLC is driven by hydrophobic interactions with the stationary phase, the less hydrophobic Rosuvastatin D6 will interact less strongly, generally causing it to elute slightly earlier than the non-deuterated Rosuvastatin.[2][4][5][6]
Q2: I'm using Rosuvastatin D6 as an internal standard for LC-MS/MS. Why is it crucial for it to co-elute with the native drug?
A: In LC-MS/MS bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like Rosuvastatin D6 is considered the gold standard. The fundamental assumption is that the SIL-IS and the analyte behave identically during sample preparation, chromatography, and ionization, thus perfectly compensating for any variations, especially matrix effects.[4]
If the deuterated standard separates chromatographically from the analyte, even slightly, they may elute into the mass spectrometer at different times.[4] This can expose them to different levels of co-eluting matrix components, leading to differential ion suppression or enhancement. This undermines the primary purpose of the SIL-IS and can severely compromise the accuracy and precision of your quantitative results.[4]
Q3: Is it always true that the deuterated compound will elute first?
A: While earlier elution in RP-HPLC is the most common observation (an "inverse isotope effect"), it is not an absolute rule.[2][7] The magnitude and even the direction of the retention time shift depend on several factors:
-
Number and Location of Deuterium Atoms: The more deuterium atoms present, the larger the potential shift.[6][8] Their position within the molecule also influences the effect.
-
Chromatographic Mode: In normal-phase chromatography, the interactions are different, and the elution order may be reversed.
-
Stationary Phase Chemistry: Different stationary phases (e.g., C18, C8, Phenyl, PFP) will have varying interactions with the C-H versus C-D bonds.[3][8]
Troubleshooting Guide: From Diagnosis to Resolution
This section provides practical solutions to common problems encountered during the analysis of Rosuvastatin and its D6 analogue.
Issue 1: I am observing peak splitting or a "shoulder" on my Rosuvastatin D6 peak.
This is a common manifestation of the deuterium isotope effect where the analytical method has sufficient resolution to partially separate the isotopologues. However, it's critical to first confirm this is the cause and not a general chromatographic problem.
Caption: Troubleshooting workflow for peak splitting.
Step-by-Step Solutions:
-
Confirm the Cause: As outlined in the workflow, first inject a smaller sample volume. If the split peak resolves into two smaller, distinct peaks, you are likely seeing a separation of two different components (e.g., Rosuvastatin and Rosuvastatin D6).[9] If the peak shape remains split or distorted in the same manner, consider other common HPLC issues like a blocked column frit, column contamination, or a mismatch between your sample solvent and the mobile phase.[9][10]
-
Modify Chromatographic Conditions to Decrease Resolution: When using Rosuvastatin D6 as an internal standard, the goal is often to merge the two peaks (co-elution).
-
Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C or 45°C) increases the mass transfer rate and often reduces the subtle thermodynamic differences that drive the isotopic separation.
-
Adjust Mobile Phase Strength: Slightly increasing the percentage of the organic modifier (e.g., acetonitrile) can decrease retention and the opportunity for the column to resolve the isotopologues.
-
Increase Flow Rate: A higher flow rate reduces the residence time of the analytes on the column, which can lead to broader but more unified peaks.
-
Issue 2: My quantitation is inaccurate due to inconsistent peak integration between the analyte and the internal standard.
This is a direct consequence of partial separation. When peaks are not fully resolved and not fully co-eluting, automated integration software can struggle, leading to high variability. The solution is to optimize the method to achieve one of two distinct outcomes: complete baseline separation or complete co-elution. For bioanalysis, co-elution is preferred.
Step-by-Step Solutions:
-
Select a Different Stationary Phase: Standard C18 columns are excellent for hydrophobic interactions. However, stationary phases with different retention mechanisms, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, may exhibit a reduced deuterium isotope effect.[8] PFP columns, in particular, offer alternative electronic interactions that can minimize the differences in retention between deuterated and non-deuterated compounds.[8]
-
Systematic Method Optimization: Follow the detailed protocols below to systematically adjust parameters until consistent co-elution and reliable integration are achieved.
Data Presentation: Impact of Method Parameters
The following table illustrates the potential effects of adjusting key chromatographic parameters on the separation of Rosuvastatin and Rosuvastatin D6. (Note: These are representative data for illustrative purposes).
| Parameter Change | Rosuvastatin t_R (min) | Rosuvastatin D6 t_R (min) | Resolution (R_s) | Expected Outcome on Co-elution |
| Baseline Method (40% ACN, 35°C) | 5.20 | 5.15 | 0.8 | Partial Separation |
| Increase Organic (45% ACN) | 4.10 | 4.07 | 0.6 | Improved Co-elution |
| Decrease Organic (35% ACN) | 6.50 | 6.42 | 1.1 | Worsened Co-elution (Increased Separation) |
| Increase Temperature (45°C) | 4.90 | 4.86 | 0.5 | Improved Co-elution |
| Decrease Temperature (25°C) | 5.60 | 5.52 | 1.0 | Worsened Co-elution (Increased Separation) |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Co-elution
This protocol provides a systematic approach to adjusting the mobile phase to achieve co-elution of Rosuvastatin and Rosuvastatin D6.
-
Establish a Baseline: Using a known validated method for Rosuvastatin as a starting point (e.g., Acetonitrile:0.1% Formic Acid in water (40:60 v/v) on a C18 column), inject a mixture of Rosuvastatin and Rosuvastatin D6.[11] Note the retention times (t_R) and resolution (R_s).
-
Prepare Mobile Phases: Prepare a series of mobile phases with incremental changes in the organic modifier (Acetonitrile or Methanol). For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Mix ratios (B:A): 38:62, 40:60 (Baseline), 42:62, 44:56
-
-
Equilibrate and Analyze: For each mobile phase composition, ensure the column is fully equilibrated (at least 10 column volumes). Inject the standard mixture and record the retention times.
-
Evaluate Results: Plot the resolution (R_s) against the percentage of organic modifier. Identify the composition that provides the lowest R_s value, indicating the best co-elution.
Protocol 2: Temperature Study for Modulating Isotopic Resolution
This protocol details how to use column temperature to control the separation.
-
Set Initial Conditions: Using the optimal mobile phase from Protocol 1, set the column oven temperature to a starting point (e.g., 30°C).
-
Equilibrate and Inject: Allow the entire system to thermally equilibrate. Inject the standard mixture of Rosuvastatin and Rosuvastatin D6 and record the chromatogram.
-
Increment Temperature: Increase the column temperature in 5°C or 10°C increments (e.g., 35°C, 40°C, 45°C). At each step, ensure the system is fully equilibrated before injecting the sample.
-
Analyze Data: Compare the chromatograms at different temperatures. Typically, as temperature increases, retention times will decrease, and the resolution between the isotopologues will diminish, aiding in co-elution. Select the temperature that provides robust and repeatable co-elution without compromising peak shape for other analytes in the method.
Visualization of the Underlying Mechanism
Caption: Mechanism of the deuterium isotope effect in RP-HPLC.
References
-
Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed Central, National Institutes of Health. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, Oxford University Press. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central, National Institutes of Health. [Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PubMed Central, National Institutes of Health. [Link]
-
Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed, National Institutes of Health. [Link]
-
FTP/P1-06 Gas Chromatography Separation of H2-D2-Ar Using Pd/K. International Atomic Energy Agency. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
-
A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. MDPI. [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. [Link]
-
Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
-
Study on the Separation, Identification, and Quality Control Methods of Oligosaccharide Components in Wine-Processed Polygonati Rhizoma. MDPI. [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [Link]
-
Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). PubMed Central, National Institutes of Health. [Link]
-
A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PubMed Central, National Institutes of Health. [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ROSUVASTATIN CALCIUM IN BULK AND TABLET DOSAGE FORM. ResearchGate. [Link]
-
A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. PubMed Central, National Institutes of Health. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
(PDF) Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. ResearchGate. [Link]
-
What are common causes of peak splitting when running an LC column? Waters. [Link]
-
High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. African Journal of Pharmacy and Pharmacology. [Link]
-
Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research. [Link]
-
Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of. Digital Scholarship@Texas Southern University. [Link]
-
Why am I seeing peak splitting after changing to new HPLC column? ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sepscience.com [sepscience.com]
- 10. support.waters.com [support.waters.com]
- 11. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Rosuvastatin D6 Sodium Stability in Autosampler Vials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of Rosuvastatin D6 Sodium in autosampler vials. As an isotopically labeled internal standard, the stability of Rosuvastatin D6 is paramount for accurate bioanalytical and pharmaceutical quantification. This document is structured to help you diagnose, mitigate, and prevent stability issues during your analytical runs.
I. Understanding the Challenge: Why Rosuvastatin Degrades
Rosuvastatin, and by extension its deuterated form, is susceptible to degradation under several conditions which can be exacerbated within an autosampler environment.[1][2] The primary degradation pathways include:
-
Acidic Hydrolysis: Rosuvastatin is highly susceptible to degradation in acidic conditions, with studies showing as much as 57% degradation under strong acidic stress.[3] This is a critical factor to consider, especially if the mobile phase or sample diluent is acidic.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of diastereomeric cyclic products.[4] While autosamplers are generally enclosed, the use of clear glass vials can increase this risk if the instrument is in a well-lit area.
-
Oxidation: The molecule is sensitive to oxidative stress, which can lead to the formation of products like Rosuvastatin-N-oxide.[5][6] Dissolved oxygen in the sample solvent or exposure to air can contribute to this pathway.
-
Thermal Stress: While less pronounced than acid-catalyzed degradation, elevated temperatures within the autosampler compartment can accelerate other degradation processes.[3][5][6]
The most common degradation product is the lactone form of Rosuvastatin, which can be formed under various stress conditions.[7] Understanding these vulnerabilities is the first step in effective troubleshooting.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the analysis of Rosuvastatin D6 Sodium.
FAQ 1: My Rosuvastatin D6 peak area is decreasing over the course of an analytical run. What's happening?
A progressive decrease in the internal standard (IS) peak area is a classic sign of in-vial degradation.
Possible Causes & Immediate Checks:
-
Autosampler Temperature: Is the autosampler cooler functioning correctly? Elevated temperatures will accelerate degradation.
-
Vial Type: Are you using amber (light-protected) or clear vials? Rosuvastatin is sensitive to light.[4][5]
-
Sample Diluent pH: What is the pH of your sample solvent? Acidic conditions are a primary driver of Rosuvastatin degradation.[3][5]
-
Run Time: How long are the samples sitting in the autosampler? Longer sequences mean more time for degradation to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing IS peak area.
FAQ 2: I'm seeing an unexpected peak eluting near my Rosuvastatin D6 peak. Could this be a degradant?
Yes, it is highly likely. The appearance of new peaks, especially those that grow in area as the run progresses, points towards the formation of degradation products.
Identification Strategy:
-
Forced Degradation Study: The most definitive way to identify potential degradant peaks is to perform a forced degradation study. This involves intentionally exposing a solution of Rosuvastatin D6 to harsh conditions (acid, base, peroxide, heat, light) to generate the degradation products.[2][8]
-
Mass Spectrometry (MS) Analysis: If your LC system is connected to a mass spectrometer, analyze the unknown peak. Degradation products of Rosuvastatin have been characterized with masses such as 481, 497, 479, 463, and 513 m/z under different stress conditions.[5] The lactone form is a major degradant.[7]
Experimental Protocol: Rapid Forced Degradation
-
Objective: To quickly generate primary degradation products for chromatographic comparison.
-
Materials: Rosuvastatin D6 Sodium stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, amber and clear HPLC vials.
-
Procedure:
-
Prepare four separate solutions of Rosuvastatin D6 in your typical sample diluent.
-
Acid Stress: Add 0.1 M HCl to one solution to bring the pH to ~2.
-
Base Stress: Add 0.1 M NaOH to another to bring the pH to ~12.
-
Oxidative Stress: Add 3% H₂O₂ to the third solution.
-
Photolytic Stress: Place the fourth solution in a clear vial and expose it to direct light.
-
Let the solutions sit at room temperature for 1-4 hours.
-
Neutralize the acid and base-stressed samples before injection.
-
Inject all four stressed samples and a control (unstressed) sample. Compare the chromatograms to identify new peaks.
-
FAQ 3: What is the optimal solvent and pH for preparing Rosuvastatin D6 Sodium standards and samples?
The choice of solvent is critical for ensuring stability in the vial.
Solvent Selection:
-
Recommended: A mixture of acetonitrile and water (e.g., 50:50 v/v) is commonly used and provides good solubility.[3][9] Methanol is also a viable option.[10]
-
Avoid: Purely aqueous solutions at acidic pH should be avoided. Rosuvastatin is an acidic compound with a pKa of 4.6, and a lower pH will keep it in its less stable non-ionized form.[11]
pH Control:
-
Optimal Range: Maintain the sample diluent at a neutral to slightly basic pH. Studies have shown good stability at a pH of 9.8.[12]
-
Practical Tip: If your mobile phase is acidic, consider preparing your samples in a slightly basic or buffered diluent (e.g., with ammonium acetate) and ensure the injection volume is small enough not to disrupt the mobile phase pH at the head of the column.
Data Summary: Impact of pH on Rosuvastatin Stability
| Stress Condition | Approximate Degradation (%) | Reference |
| Acidic (e.g., 5M HCl, 60°C, 4h) | ~57% | [2][3] |
| Alkaline (e.g., 5M NaOH, 60°C, 4h) | ~36% | [2][3] |
| Neutral (Room Temp, 30 days) | < 2.1% | [12] |
FAQ 4: Can the vial material or cap septa contribute to degradation?
While less common, interactions with vial surfaces or leaching from septa can be a concern, especially at trace-level analysis.
Best Practices for Vials and Caps:
-
Vials: Use high-quality, deactivated glass vials (silanized) or polypropylene vials if adsorption is suspected. As a first-line defense against photodegradation, always opt for amber vials.
-
Caps and Septa: Use PTFE/Silicone septa, which are known for their inertness and low potential for leaching. Avoid using septa that are not chemically compatible with your sample solvent.
-
Proper Sealing: Ensure vials are sealed correctly to prevent solvent evaporation, which would concentrate the analyte and potentially alter the sample matrix pH.[13]
III. Proactive Stability-Indicating Workflow
To prevent issues before they arise, incorporate stability checks into your method development and validation.
Caption: Proactive workflow for ensuring in-vial stability.
Protocol: Autosampler Stability Validation
-
Preparation: Prepare a set of low and high concentration Quality Control (QC) samples.
-
Initial Analysis (T=0): Immediately analyze a subset of these QCs (n=3 for each level).
-
Storage: Store the remaining QCs in the autosampler under the intended run conditions (temperature, lighting).
-
Time-Point Analysis: Analyze the stored QCs at various time points that represent the beginning, middle, and end of your longest anticipated analytical run (e.g., T=12h, T=24h, T=48h).
-
Evaluation: Calculate the percent deviation of the mean concentration at each time point from the T=0 mean. The acceptance criteria are typically that the mean should be within ±15% of the nominal concentration.[14]
By systematically addressing the factors of Light, pH, Temperature, and Time , you can create a robust analytical method that ensures the stability of Rosuvastatin D6 Sodium in your autosampler vials, leading to more accurate and reliable results.
References
-
An-Najah Staff. (2020-06-09). Stability of extemporaneously prepared rosuvastatin oral suspension. An-Najah National University. Available at: [Link]
- Google Patents. Rosuvastatin degradation products - IL175511A.
-
Neoteryx. (2022-08-08). Rosuvastatin Found to Be Stable for 10 Days on VAMS. Available at: [Link]
-
ResearchGate. Stability data for rosuvastatin and amlodipine (n=6). Available at: [Link]
-
Royal Society of Chemistry. (2015). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
National Center for Biotechnology Information. (2025-12-13). Rosuvastatin - StatPearls. NCBI Bookshelf. Available at: [Link]
-
ResearchGate. (2023). STABILITY OF API AS A KEY PARAMETER FOR NEW FORMULATION DEVELOPMENT — A CASE STUDY OF ROSUVASTATIN CALCIUM. Available at: [Link]
-
IAJPS. (2016). A new stability indicating method development and validation of rp-hplc method for the simultaneous estimation of rosuvastatin calcium and fenofibrate in tablet dosage form. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kaila, H. O., et al. (2010). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
de Oliveira, A. C., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
SciSpace. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. Available at: [Link]
-
Pak-Arab J Pharm Sci. (2014). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Available at: [Link]
-
ResearchGate. (2025-09-02). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Available at: [Link]
-
SciSpace. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Available at: [Link]
-
YMER. (2023). Analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. Available at: [Link]
-
PubMed. (2023-12-02). Degradation Mechanism Study for Secondary Degradants in Rosuvastatin Calcium and Determination of Degradant Acetaldehyde Using Static Headspace Gas Chromatography Coupled with Matrix Precipitation. Available at: [Link]
-
National Center for Biotechnology Information. (2023-01-03). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Available at: [Link]
-
ResearchGate. (2016-05-13). A new validated RP-HPLC method for determination of Rosuvastatin calcium in bulk and pharmaceutical dosage form. Available at: [Link]
-
accroma. Automated Sample Preparation Methods for Content Uniformity and Assay of Rosuvastitin Tablets. Available at: [Link]
- Google Patents. CN103936680A - Preparation method of known impurities of rosuvastatin.
-
ResearchGate. (2024-03-14). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Available at: [Link]
-
Hawach Scientific. (2023-09-20). How to Properly Load Samples into Autosampler Vials. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. jasco.ro [jasco.ro]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. staff-beta.najah.edu [staff-beta.najah.edu]
- 13. Mastering Sample Loading: Best Practices for Autosampler Vials [hplcvials.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Rosuvastatin D6 Sodium Extraction & Recovery
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Extraction Recovery and Stability for Rosuvastatin D6 Sodium (Internal Standard) and Rosuvastatin Last Updated: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the bioanalytical challenges of Rosuvastatin D6 Sodium , a deuterated internal standard (IS) used for the quantification of Rosuvastatin. Unlike lipophilic statins (e.g., Atorvastatin), Rosuvastatin is relatively hydrophilic and amphiphilic, possessing both a fluorophenyl group and a polar methane-sulfonamide group.
This unique chemistry creates a "stability trap": the molecule requires acidification for retention in Reverse Phase (RP) chromatography and Liquid-Liquid Extraction (LLE), yet acidic conditions catalyze the rapid conversion of the active hydroxy-acid form into the inactive lactone form .
Use this guide to troubleshoot low recovery, variable response ratios, and matrix effects.
Module 1: Chemical Stability & Sample Handling
Q1: My IS response varies significantly between fresh and stored samples. Why?
Diagnosis: You are likely experiencing Lactonization Equilibrium Shift . Rosuvastatin and its D6 analog exist in an equilibrium between the active hydroxy-acid form (open ring) and the inactive lactone form (closed ring).
-
The Mechanism: At pH < 3.0, the carboxylic acid moiety protonates, facilitating intramolecular esterification to form the lactone.
-
The Trap: If you acidify your plasma samples to stabilize them or to prepare for LLE and then store them, the D6 IS will convert to the lactone. Since the lactone has different ionization efficiency and retention time than the acid form, your quantification fails.
Protocol: The pH Safe-Zone Strategy To prevent this, strictly control the pH during the entire workflow:
-
Sample Collection: Use buffered anticoagulants (e.g., EDTA). Avoid acidic preservatives.
-
Processing: Keep plasma/serum at neutral pH (pH 6.0–8.0) during storage.
-
Acidification: Only acidify samples (e.g., with 2% Formic Acid) immediately before the extraction step. Do not let acidified samples sit for >30 minutes.
-
Reconstitution: Use a mobile phase buffer with pH > 4.0 if possible, or analyze immediately if using acidic mobile phases.
Q2: I see unexplained peaks interfering with my D6 transition. Is this contamination?
Diagnosis: This is likely Photodegradation . Rosuvastatin is photosensitive.[1][2] Exposure to UV/Visible light causes cyclization, forming diastereomeric dihydrophenanthrene derivatives. These structural analogs can have similar mass-to-charge ratios and retention times, potentially interfering with the D6 signal if the mass resolution isn't ultra-high.
Corrective Action:
-
Perform all extraction steps under monochromatic yellow light (sodium vapor lamps).
-
Use amber glassware for all stock solutions.
Module 2: Extraction Method Optimization
Q3: I am using LLE with Hexane/Ether, but recovery is <50%. What is wrong?
Diagnosis: Polarity Mismatch. Unlike Simvastatin or Lovastatin, Rosuvastatin is too polar (LogP ~0.13 at neutral pH) for non-polar solvents like Hexane. It partitions poorly into the organic phase unless heavily acidified, which triggers the lactonization issue described in Module 1.
Solution: Switch to Supported Liquid Extraction (SLE) or Anion Exchange SPE. Current literature and internal validation data suggest SLE (Supported Liquid Extraction) is superior to LLE for Rosuvastatin, offering recoveries >95% compared to ~60% for LLE.
Recommended Protocol: Supported Liquid Extraction (SLE)
This protocol minimizes matrix effects and avoids the heavy acidification required for LLE.
| Step | Procedure | Critical Note |
| 1. Load | Mix 200 µL Plasma + 20 µL IS (Rosuvastatin D6). Dilute 1:1 with 1% Formic Acid (aq). | Acidification here is brief and only to protonate the acid for loading. |
| 2. Apply | Load mixture onto a Diatomaceous Earth SLE Cartridge (e.g., Isolute SLE+). | Wait 5 mins for complete absorption. |
| 3. Elute | Elute with 2 x 600 µL Ethyl Acetate or MTBE . | Ethyl Acetate is preferred for its polarity match. |
| 4. Evaporate | Evaporate to dryness under N2 at 40°C. | Do not exceed 45°C to prevent thermal degradation. |
| 5. Reconstitute | Dissolve in 100 µL Mobile Phase (Acetonitrile:Water 50:50). | Ensure IS is fully resolubilized. |
Q4: When should I use Solid Phase Extraction (SPE) instead?
Use SPE if you encounter high phospholipid suppression (see Module 3).
-
Selectivity: Use MAX (Mixed-mode Anion Exchange) cartridges.
-
Mechanism: Rosuvastatin is an acid.[3] At neutral pH, it is negatively charged. It binds to the positively charged amine on the MAX sorbent.
-
Wash: You can wash with 100% Methanol (removes neutrals) while the Rosuvastatin stays locked on the cartridge.
-
Elute: Elute with 2% Formic Acid in Methanol (neutralizes the charge, releasing the molecule).
Module 3: Chromatography & Matrix Effects
Q5: My IS signal is suppressed in patient samples but not in QC samples.
Diagnosis: Phospholipid Matrix Effect. Rosuvastatin elutes in a region often plagued by lysophosphatidylcholines (m/z 496, 524). If your extraction (like PPT) doesn't remove lipids, they will co-elute and suppress ionization.
Troubleshooting Workflow:
-
Monitor Phospholipids: Add a transition for m/z 184 (phosphocholine head group) to your method to visualize lipid elution.
-
Chromatographic Separation:
-
Column: C18 (e.g., HSS T3 or BEH C18), 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (Methanol causes higher backpressure and broader peaks for statins).
-
Gradient: Ensure a high %B wash (95% B) at the end of the run to clear lipids.
-
Visualization: Logic Flow for Method Selection
Caption: Decision matrix for selecting the optimal extraction methodology based on sensitivity and matrix interference thresholds.
Summary of Quantitative Parameters
| Parameter | PPT (Precipitation) | LLE (Ethyl Acetate) | SLE (Supported Liquid) | SPE (MAX) |
| Recovery (%) | >90% (often variable) | 50–65% | 95–100% | 85–95% |
| Matrix Effect | High Suppression | Moderate | Low | Very Low |
| Process Time | Fast (<30 min) | Slow (Evaporation) | Fast (<45 min) | Slow (Multi-step) |
| Lactone Risk | Low | High (Acidic Step) | Low | Low (Neutral Load) |
References
-
Li, Y., et al. (2026). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study. ResearchGate. Link
-
Trivedi, R.K., et al. (2025). Rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction. PubMed Central. Link
-
Hull, C.K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B. Link
-
BenchChem Support. (2025). Simvastatin-d6 vs. Structural Analogs as Internal Standards for Statin Bioanalysis. BenchChem. Link
-
Sultana, N., et al. (2010).[4] Development and validation of LC/MS/MS method for the simultaneous determination of rosuvastatin and metformin in human plasma. ScienceOpen. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Reducing carryover of Rosuvastatin D6 Sodium in high-throughput assays
Executive Summary
Rosuvastatin D6 Sodium is a widely used deuterated internal standard (IS) for the quantification of Rosuvastatin in biological matrices (plasma/serum).[1] While the sodium salt form renders it water-soluble in the stock vial, the molecule behaves differently once introduced into the typical acidic environment of LC-MS/MS mobile phases.
The Core Problem: In acidic conditions (pH < 4), Rosuvastatin converts from its ionic carboxylate form to its free acid form. This free acid is highly lipophilic (LogP ~1.[1]8) and possesses a "sticky" fluorophenyl moiety. It adsorbs tenaciously to the autosampler needle (exterior/interior) , rotor seals (Vespel) , and injection ports , causing "ghost peaks" in subsequent Double Blank injections.
This guide provides a root-cause analysis and a self-validating mitigation protocol.
Phase 1: The Diagnostic Workflow
Before changing solvents, you must isolate the source of the carryover. Is it the column (chromatographic carryover) or the autosampler (injector carryover)?
Experiment 1: The Zero-Volume Injection
-
Inject a High Standard (ULOQ) containing Rosuvastatin D6.[1]
-
Inject a Mobile Phase Blank (Standard injection volume).[1]
-
Run a "0 µL" Injection: Program the autosampler to run the gradient without moving the needle or switching the valve (if your software allows) OR inject a blank but bypass the column (if investigating column retention).
-
Better Approach: Inject a High Standard -> Inject Mobile Phase Blank -> Run a Gradient with NO Injection (Dummy Run).
-
Interpretation:
-
Peak in Dummy Run: The carryover is on the Column .[2] (The stuff didn't elute in the previous run).
-
No Peak in Dummy Run, but Peak in Blank: The carryover is in the Autosampler/Needle . (The needle dipping into the blank released the residue).
Visualizing the Carryover Mechanism
Caption: Mechanism of Rosuvastatin adsorption in LC-MS workflows. The critical failure point is often an insufficient wash pH.
Phase 2: The Chemical Solution (Wash Solvents)
This is the most common failure point. Standard "Universal" washes (e.g., 50:50 MeOH:Water) are often insufficient for Statins.[1]
The "Solubility Switch" Strategy
Rosuvastatin has a pKa of approximately 4.6.
-
At pH 3 (Mobile Phase): It is neutral/protonated
Sticky .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
At pH 9 (Wash Solvent): It is negatively charged (anionic)
Soluble/Repelled by plastics .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol: The Dual-Wash Configuration Configure your autosampler (e.g., Waters Acquity, Shimadzu Nexera) for two wash solvents.[1]
| Wash Type | Composition | Mechanism of Action |
| Weak Wash (Wash 1) | 90:10 Water:Acetonitrile (No Acid) | Matches initial gradient conditions to prevent peak distortion, but removes bulk salts.[1] |
| Strong Wash (Wash 2) | 40:40:20 Acetonitrile:Isopropanol:Water + 0.2% Ammonium Hydroxide | The Fixer. 1.[1] ACN/IPA: Dissolves the hydrophobic fluorophenyl core.2. NH₄OH (pH ~10): Deprotonates the acid to the salt form, preventing re-adsorption to the needle. |
Important: If you only have a single wash line, use: 50:25:25 ACN:MeOH:Water + 0.1% Ammonium Hydroxide . Do not use acid in the needle wash.
Phase 3: Hardware & Consumables Optimization
If the chemical wash doesn't resolve the issue, the hardware surface itself may be acting as a "trap."
Rotor Seal Material
-
Issue: Standard rotor seals are often made of Vespel (polyimide).[1] Vespel is durable but has a pH range of 0–10 and can be "sticky" for hydrophobic acids.
-
Solution: Switch to PEEK (Polyether ether ketone) or Tefzel rotor seals.[1] These are more inert to sticky compounds like Rosuvastatin.
-
Note: PEEK seals wear out faster than Vespel; ensure preventative maintenance schedules are adjusted.[1]
-
Needle Material
-
Issue: Stainless steel needles can have active sites.[1] Platinum-coated or ceramic needles are smoother.[1]
-
Action: Inspect the needle for scratches. A scratched needle increases surface area for adsorption.[1] Replace if older than 6 months in high-throughput use.[1]
Phase 4: Chromatographic Flush
Sometimes "carryover" is actually "late elution" from the previous injection that wrapped around.
Gradient Optimization Protocol:
-
Hold High Organic: Ensure your gradient stays at 95% Organic (ACN/MeOH) for at least 2–3 column volumes at the end of the run.
-
Sawtooth Wash: For extreme cases, implement a "sawtooth" at the end of the gradient (95% B
50% B 95% B) to disrupt equilibrium.
Frequently Asked Questions (FAQs)
Q1: Why does Rosuvastatin D6 carryover matter if it's just the Internal Standard? A: While IS carryover doesn't directly add to the analyte peak area, it affects data integrity in two ways:
-
Double Blanks: Regulatory guidelines (FDA/EMA) require double blanks (matrix without IS) to be free of interference.[1] IS carryover will cause these samples to fail.
-
IS Variation: If carryover is erratic (e.g., a "clump" falls off the needle), the IS area in the next sample will be artificially high. Since Concentration = (Analyte Area / IS Area), a high IS area results in a calculated concentration that is too low, potentially causing QC failures.[1]
Q2: Can I use 100% Acetonitrile as a needle wash? A: You can, but it is often less effective than a mixture for Rosuvastatin. Pure organic solvents might not effectively solvate the salt form if it has precipitated. The addition of water (for solubility) and base (for ionization) is superior to 100% organic for this specific molecule.
Q3: I see carryover only in the first blank after the ULOQ, but not the second. Is this acceptable? A: It depends on the magnitude. Calculate the % carryover relative to the LLOQ (Lower Limit of Quantification) response.
-
Formula: (Area in Blank / Area in LLOQ Standard) × 100.[1]
-
Limit: Generally, carryover should be < 20% of the LLOQ response for the analyte, and < 5% for the IS. If you are below these limits, it may be acceptable, but active reduction is preferred to avoid "accumulation" over a long run.
References
-
Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. (Application Note). Available at: [Link][1]
-
S. Rabbani et al. Rosuvastatin: A Review of Pharmacodynamic and Pharmacokinetic Properties. British Journal of Medical and Health Research.[3] 2014. Available at: [Link][1][3]
-
US Food & Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] Available at: [Link][1]
Sources
Troubleshooting low sensitivity for Rosuvastatin D6 Sodium IS
Technical Support Center: Bioanalytical Solutions
Topic: Troubleshooting Low Sensitivity for Rosuvastatin D6 Sodium IS in LC-MS/MS Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering sensitivity issues with Rosuvastatin D6 Sodium as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As your virtual Senior Application Scientist, I will walk you through a logical, experience-driven troubleshooting process to identify and resolve the root cause of low IS response, ensuring the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Rosuvastatin D6 Sodium IS signal is significantly lower than expected. Where do I start?
Low signal from a deuterated internal standard can stem from several factors, ranging from simple solution prep errors to complex mass spectrometry issues. The key is to approach troubleshooting systematically.
Answer:
Begin by verifying the fundamentals of your experimental setup. The initial checks should focus on the integrity of your standards and the basic performance of your LC-MS/MS system.
A. Integrity of the Internal Standard Stock and Working Solutions:
-
Concentration Verification: Double-check all calculations used to prepare your stock and working solutions. A simple decimal error is a common source of unexpectedly low concentrations.
-
Proper Storage and Stability: Rosuvastatin D6 Sodium should be stored at -20°C in a sealed container, away from moisture.[1][2][3] The stability of the compound in solution is critical; it is stable for at least 4 years when stored correctly as a solid.[4] When in solvent, stability is typically 6 months at -80°C and 1 month at -20°C.[1] Frequent freeze-thaw cycles can degrade the analyte, so it's best to aliquot stock solutions into smaller, single-use vials.
-
Contamination: Ensure that the solvent used for reconstitution and dilution is free of contaminants. Use fresh, HPLC or LC-MS grade solvents.
B. LC-MS/MS System Health Check:
-
System Suitability Test (SST): Before running any samples, perform a system suitability test. This involves injecting a known concentration of your IS and analyte to confirm that the system is performing within established parameters. A robust SST protocol is provided in the "Experimental Protocols" section below.
-
Direct Infusion: To isolate the mass spectrometer as a variable, perform a direct infusion of your Rosuvastatin D6 working solution. This will confirm if the instrument is capable of detecting the IS at the expected sensitivity without the influence of the LC system or potential matrix effects.
Question 2: I've confirmed my standard solutions are correct and the system passes the SST, but the IS signal is still low in my processed samples. What's the next step?
If your standalone IS solution shows a strong signal but the response diminishes in extracted biological samples, the issue likely lies within your sample preparation or the interaction of the IS with the sample matrix.
Answer:
The phenomenon you are likely observing is known as matrix effect , specifically ion suppression.[5] This occurs when co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and IS in the mass spectrometer's source, leading to a suppressed signal.
A. Investigating Matrix Effects:
-
Post-Extraction Spike Experiment: To confirm matrix effects, perform a post-extraction spike. Analyze three sample sets:
-
A neat solution of Rosuvastatin D6 IS in your final reconstitution solvent.
-
An extracted blank matrix sample where the IS is spiked in after the extraction process.
-
Your actual sample, where the IS was added before extraction. A significantly lower signal in set 2 compared to set 1 indicates ion suppression. A lower signal in set 3 compared to set 2 points to poor extraction recovery.
-
B. Mitigating Ion Suppression:
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate the Rosuvastatin D6 IS from the interfering matrix components. Often, a slower, more gradual gradient can resolve co-eluting species.
-
Optimize Sample Preparation: Your current extraction method may not be sufficiently cleaning up the sample.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering substances from complex matrices and can be more effective than simple protein precipitation or liquid-liquid extraction (LLE).[6]
-
Liquid-Liquid Extraction (LLE): If using LLE, experiment with different organic solvents to improve the selectivity of your extraction.
-
Question 3: Could the chemical properties of Rosuvastatin D6 Sodium itself be contributing to the low sensitivity?
Answer:
Yes, the inherent chemical properties of Rosuvastatin and its deuterated analog, as well as its formulation as a sodium salt, can influence its behavior in an LC-MS/MS system.
A. The Impact of the Sodium Salt:
-
Rosuvastatin D6 is often supplied as a sodium salt to improve its solubility and stability.[1][4] In the electrospray ionization (ESI) source of the mass spectrometer, the presence of sodium ions can lead to the formation of sodium adducts ([M+Na]+) in addition to the desired protonated molecule ([M+H]+). This can split the ion signal between multiple species, reducing the intensity of your target MRM transition.
-
Troubleshooting Adduct Formation:
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (0.1-0.2%) or acetic acid, to your mobile phase can promote the formation of the protonated molecule by providing a ready source of protons.[6]
-
Ammonium Formate/Acetate: Using a buffer like ammonium formate or ammonium acetate can also help to minimize sodium adduct formation and improve ionization efficiency.[7][8]
-
B. Analyte Stability During Sample Processing:
-
Rosuvastatin is known to be susceptible to pH-dependent interconversion to its lactone metabolite.[9][10] This can be particularly problematic in biological samples.
-
pH Control: To prevent this conversion, it is often recommended to acidify samples immediately after collection.[10] Treating samples with a small amount of acetic acid can help maintain the stability of the parent compound.[10]
Quantitative Data & Method Parameters
For successful analysis, it is crucial to use optimized MS and LC parameters. The following tables provide a starting point for your method development.
Table 1: Mass Spectrometry Parameters for Rosuvastatin & Rosuvastatin D6
| Parameter | Rosuvastatin | Rosuvastatin D6 (IS) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Rosuvastatin contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (m/z) | 482.1 - 482.2 | 488.1 - 488.2 | Represents the [M+H]+ ion. The +6 Da shift for the IS is due to the six deuterium atoms. |
| Product Ion (m/z) | 258.1 - 258.2 | 264.1 - 264.2 | A common and stable fragment resulting from the cleavage of the heptenoic acid side chain.[11][12] |
| Dwell Time | 200 ms | 200 ms | A good starting point to ensure sufficient data points across the chromatographic peak. |
| Collision Energy | 40 eV | 40 eV | This should be optimized for your specific instrument to achieve the most stable and intense fragment ion signal.[12] |
Table 2: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 90 | 10 |
| 8.0 | 90 | 10 |
This is an example gradient and should be optimized for your specific column and application.
Experimental Protocols
Protocol 1: System Suitability Test (SST)
Objective: To verify the performance of the LC-MS/MS system before analyzing experimental samples.
Procedure:
-
Prepare SST Solution: Prepare a solution containing a known mid-range concentration of both Rosuvastatin and Rosuvastatin D6 IS in your final mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection Sequence: Make at least five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak areas for both the analyte and IS should be less than 15%.
-
Retention Time Stability: The retention times should be consistent, with an RSD of less than 2%.
-
Peak Shape: Chromatographic peaks should be symmetrical with a tailing factor between 0.9 and 1.5.
-
Visualizations
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low Rosuvastatin D6 IS sensitivity.
References
-
Rosuvastatin-d6 (sodium salt) (CAS Number: 2070009-41-3) | Cayman Chemical. Link
-
Rosuvastatin-d6 sodium | Stable Isotope - MedchemExpress.com. Link
-
Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Link
-
Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - NIH. Link
-
Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study - SciELO. Link
-
A simple and rapid determination of rosuvastatin in human plasma by lc-ms/ms. Link
-
Application of LC-MS/MS Method for Evaluating Rosuvastatin Affinity with OATP1B1 and OATP2B1 in vitro. Link
-
Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma - JOCPR. Link
-
(PDF) Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers - ResearchGate. Link
-
The importance of unstable metabolites in LC-MS/MS-based bioanalysis - 2023. Link
-
Biochemical urine analysis of atorvastatin and rosuvastatin by LC-MS: a pilot study of an objective method to assess non-adherence - PMC. Link
-
Rosuvastatin-d6 Sodium Salt - LGC Standards. Link
-
Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem. Link
-
Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One. Link
-
Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry | Request PDF - ResearchGate. Link
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Link
-
Safety Data Sheet - Cayman Chemical. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rosuvastatin-d6 Sodium Salt | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sepscience.com [sepscience.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Rosuvastatin D6 Sodium Quantification
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of hemolysis on the bioanalysis of Rosuvastatin D6 Sodium. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy and integrity of your quantitative data.
Section 1: Understanding the Challenge: Hemolysis in Bioanalysis
Hemolysis, the rupture of red blood cells (erythrocytes), is a significant pre-analytical variable that can compromise the accuracy of bioanalytical methods.[1] When red blood cells lyse, their intracellular contents are released into the plasma or serum, fundamentally altering the composition of the sample matrix.[2] This phenomenon is not merely a cosmetic issue (a reddish tint to the plasma); it introduces a complex set of potential interferences that can dramatically affect the quantification of a drug or its internal standard, such as Rosuvastatin D6 Sodium.[3][4][5]
The impact of hemolysis is considered a specific and critical type of matrix effect that must be evaluated during method validation, as per regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[6][7] The released cellular components, including hemoglobin, enzymes, lipids, and high concentrations of certain ions, can interfere with the analytical process in multiple ways.[1][2] For LC-MS/MS assays, this can lead to ion suppression or enhancement, altered extraction recovery, and even chemical degradation of the analyte.[2][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is hemolysis and why is it a problem for Rosuvastatin D6 Sodium quantification?
A: Hemolysis is the breakdown of red blood cells, which releases their contents into the plasma. This is a problem because these contents can interfere with the LC-MS/MS analysis, a common method for quantifying Rosuvastatin.[9][10] The interference, known as a "matrix effect," can artificially increase or decrease the measured concentration of Rosuvastatin D6 Sodium, leading to inaccurate pharmacokinetic data.[3][5] Key interfering substances include phospholipids, hemoglobin, and enzymes that can affect analyte stability or ionization efficiency in the mass spectrometer.[2]
Q2: How can I visually identify a hemolyzed sample?
A: Non-hemolyzed plasma is typically a clear, light-yellow color. Hemolysis introduces a pink to red discoloration due to the presence of free hemoglobin. The intensity of the red color generally correlates with the severity of hemolysis. While visual inspection is a useful first step, it is not quantitative. Many clinical chemistry analyzers can provide a quantitative hemolysis index (H-index).[1]
Q3: Can a deuterated internal standard like Rosuvastatin D6 fully compensate for hemolysis-induced matrix effects?
A: Ideally, a stable isotope-labeled internal standard (SIL-IS) like Rosuvastatin D6 should co-elute with the analyte (Rosuvastatin) and experience the same degree of matrix effects, thus providing accurate correction. However, in cases of severe hemolysis, the interferences can be so significant or variable that even a SIL-IS may not perfectly track the analyte's response, leading to biased results. Therefore, regulatory guidelines require a specific evaluation of the hemolysis effect during method validation.[6][11]
Q4: My validation passed the standard matrix effect test. Do I still need to worry about hemolysis?
A: Yes. Standard matrix effect evaluations use at least six different sources of blank plasma to assess variability.[12] However, these lots are typically "normal," non-hemolyzed plasma. Hemolyzed plasma represents a distinct and more challenging matrix. The FDA and other regulatory bodies recommend a specific assessment using hemolyzed samples to ensure the method is robust against this common issue.[2][6]
Q5: What is the primary mechanism by which hemolysis affects LC-MS/MS quantification?
A: The primary mechanism is interference with the electrospray ionization (ESI) process. Phospholipids released from red blood cell membranes are notorious for causing ion suppression. Additionally, hemoglobin and other released proteins can affect the efficiency of sample extraction and potentially degrade the analyte.[2] In some cases, released intracellular contents can also cause a dilutional effect on analytes with lower intracellular concentrations.[1]
Section 3: In-Depth Troubleshooting Guide
Issue 1: Inconsistent or Inaccurate Results in Known Hemolyzed Samples
If you observe that samples with a visible reddish tint are providing data that is inconsistent with other samples in the run (e.g., failing to meet incurred sample reanalysis criteria), hemolysis is a prime suspect.
Causality: The altered matrix in hemolyzed samples can lead to several problems. Released phospholipids can suppress the ionization of Rosuvastatin D6 at the MS source. Hemoglobin can bind to the analyte, reducing its free concentration available for extraction.[2] Furthermore, enzymes released from the cells could potentially affect the stability of Rosuvastatin, which is known to have an unstable lactone metabolite.[8][13]
Troubleshooting Workflow:
-
Confirm the Impact: First, you must experimentally determine if hemolysis is indeed affecting your assay. This is done by performing a hemolysis effect experiment as outlined in regulatory guidance.[7][12] See the protocol below.
-
Evaluate Sample Preparation: The choice of sample extraction is critical.
-
Protein Precipitation (PPT): This is a common, high-throughput method. However, it is often insufficient for removing the complex interferences from hemolyzed samples, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interfering substances. Since Rosuvastatin is an acidic compound (pKa ≈ 4.6), adjusting the pH of the sample prior to extraction can optimize its partitioning into an organic solvent, leaving many interferences behind in the aqueous phase.[9]
-
Solid-Phase Extraction (SPE): SPE offers the most powerful and selective cleanup. Different sorbents (e.g., mixed-mode or polymer-based) can be screened to find one that strongly retains Rosuvastatin while effectively washing away hemoglobin and phospholipids.
-
-
Optimize Chromatography: If sample cleanup is insufficient, chromatographic separation can be optimized to resolve Rosuvastatin D6 from the interfering components. This might involve using a different column chemistry or modifying the mobile phase gradient to ensure co-elution of interferences does not occur.
-
Re-evaluate and Re-validate: Once a modification (e.g., switching from PPT to LLE) has been made, the hemolysis effect experiment must be repeated to demonstrate that the issue has been resolved and the method is now robust.[3][5]
Experimental Protocol: Hemolysis Effect Assessment
This protocol is designed to meet the expectations of regulatory bodies like the FDA for bioanalytical method validation.[6][12]
Objective: To determine if the presence of hemolyzed whole blood in plasma affects the quantification of Rosuvastatin.
Materials:
-
Blank, non-hemolyzed human plasma (with the same anticoagulant as study samples)
-
Fresh human whole blood
-
Rosuvastatin and Rosuvastatin D6 Sodium stock solutions
-
Validated bioanalytical method reagents and instrumentation
Procedure:
-
Prepare Hemolyzed Plasma:
-
Create a hemolyzed plasma stock by adding a known volume of fresh whole blood to blank plasma. A common recommendation is 2% v/v (e.g., 20 µL of whole blood into 980 µL of plasma).[2]
-
Mix gently and allow for lysis to occur (this can be facilitated by a freeze-thaw cycle).[14] The resulting hemolyzed plasma should be visibly red.
-
-
Prepare QC Samples:
-
Using the prepared hemolyzed plasma , spike Rosuvastatin at two concentrations: a Low QC (LQC, ~3x the Lower Limit of Quantification) and a High QC (HQC, ~75% of the Upper Limit of Quantification).
-
In parallel, prepare a matched set of LQC and HQC samples using non-hemolyzed plasma from the same blank source.
-
-
Analysis:
-
Spike all QC samples (hemolyzed and non-hemolyzed) with the internal standard (Rosuvastatin D6 Sodium).
-
Process and analyze a minimum of six replicates of each QC level for both hemolyzed and non-hemolyzed matrices.
-
-
Data Evaluation & Acceptance Criteria:
-
Calculate the mean accuracy (% bias) and precision (%CV) for the LQC and HQC sets in both matrices.
-
The mean accuracy and precision of the hemolyzed QCs should be within ±15% of the nominal concentration and ≤15% CV, respectively, which are the standard acceptance criteria for QC samples.[12]
-
Data Interpretation Table:
| QC Level | Matrix | Mean Accuracy (%) | Precision (%CV) | Pass/Fail |
| Low QC | Non-Hemolyzed | -2.5 | 4.1 | Pass |
| Low QC | Hemolyzed | -25.8 | 18.2 | Fail |
| High QC | Non-Hemolyzed | 1.8 | 3.5 | Pass |
| High QC | Hemolyzed | -22.1 | 16.5 | Fail |
In this example, the significant negative bias in the hemolyzed samples indicates a strong matrix effect (likely ion suppression) that is not being adequately corrected by the internal standard, pointing to a need for method optimization.
Section 4: Visualizations and Data Summaries
Diagrams
Data Summary Table
Table 1: Summary of Potential Hemolysis Impacts and Mitigation Strategies.
| Potential Impact | Causative Agent(s) | Primary Analytical Step Affected | Recommended Mitigation Strategy |
| Ion Suppression | Phospholipids, salts | Mass Spectrometry (Ion Source) | Improve sample cleanup (LLE/SPE), optimize chromatography to separate interferences from analyte peak.[2][3][5] |
| Reduced Recovery | Hemoglobin, other proteins | Sample Extraction | Change extraction technique (e.g., from PPT to LLE or SPE), optimize pH during LLE.[2][3] |
| Analyte Instability | Released enzymes, pH changes | Sample Handling, Storage, Extraction | Adjust sample pH, add enzyme inhibitors, ensure proper storage conditions (-70°C).[2][8][13] |
| Inaccurate IS Tracking | Severe, non-uniform matrix effects | All steps | The combination of all strategies above. If unresolved, the method may not be suitable for severely hemolyzed samples. |
Section 5: References
-
Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1455-1466. [Link]
-
ResearchGate. (n.d.). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Retrieved February 5, 2026, from [Link]
-
O'Keane, M. P., & Cunningham, S. K. (2017). The effect of haemolysis on the direct and indirect ion selective electrode measurement of sodium. Clinical Chemistry and Laboratory Medicine, 55(6), 848-855. [Link]
-
Separation Science. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved February 5, 2026, from [Link]
-
Kim, H., et al. (2022). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Scientific Reports, 12(1), 12345. [Link]
-
Lippi, G., et al. (2005). Influence of hemolysis on routine clinical chemistry testing. Clinical Chemistry and Laboratory Medicine, 43(3), 307-314. [Link]
-
ResearchGate. (n.d.). Impact of sample hemolysis on drug stability in regulated bioanalysis. Retrieved February 5, 2026, from [Link]
-
Salazar, J., et al. (2020). Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review. Journal of Medical Biochemistry, 39(2), 127-137. [Link]
-
Ângelo, M. L., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(4), 315-329. [Link]
-
Hughes, N. (2009). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Bioanalysis. [Link]
-
Bauça, J. M., et al. (2019). Hemolysis Interference Studies: The Particular Case of Sodium Ion. Journal of Medical Biochemistry, 38(2), 138-145. [Link]
-
Aldawsari, M. F., et al. (2022). Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method. Pharmaceuticals, 15(9), 1123. [Link]
-
YMER. (2023). Analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. Retrieved February 5, 2026, from [Link]
-
U.S. Food and Drug Administration. (2019). Bioanalytical Methods Templates Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). BIO ANALYTICAL VALIDATED TECHNIQUE FOR THE SIMULTANEOUS ESTIMATION OF AMLODIPINE, ROSUVASTATIN AND VALSARTANIN HUMAN PLASMA BY RP-HPLC METHOD. [Link]
-
ResearchGate. (n.d.). (PDF) Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. Retrieved February 5, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2025). An Innovative Bioanalytical Method Development and Validation of Rosuvastatin and Bempedoic Acid in its Pure form by using RP-HPLC. [Link]
-
Outinen, T., et al. (2016). Effects of rosuvastatin on the immune system in healthy volunteers with normal serum cholesterol. Journal of Clinical Investigation Insight, 1(11), e87153. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review | Request PDF. Retrieved February 5, 2026, from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Semantic Scholar. (n.d.). Assessing the matrix effects of hemolyzed samples in bioanalysis. Retrieved February 5, 2026, from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 5, 2026, from [Link]
Sources
- 1. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. fda.gov [fda.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. researchgate.net [researchgate.net]
- 11. hhs.gov [hhs.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Rosuvastatin D6 Sodium vs. ^13^C-Labeled Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
In the bioanalysis of Rosuvastatin (a BCS Class II statin), the choice between Deuterated (D6) and Carbon-13 (^13^C) labeled internal standards (IS) is a trade-off between cost-efficiency and analytical precision .
While Rosuvastatin-d6 is the industry workhorse due to availability and lower cost, it suffers from the "Deuterium Isotope Effect," causing it to elute slightly earlier than the analyte in Reverse Phase Liquid Chromatography (RPLC). In high-throughput assays with sharp matrix effect zones, this retention time (RT) shift can lead to quantification errors. ^13^C-Rosuvastatin offers perfect co-elution and superior matrix effect compensation but at a significantly higher financial cost.
This guide analyzes the mechanistic differences, provides a decision framework for selection, and details the validation protocols required to ensure data integrity.
Part 1: Scientific Principles & Mechanistic Comparison[1]
The Deuterium Isotope Effect (Chromatographic Shift)
In RPLC, the stationary phase (typically C18) interacts with the hydrophobic moieties of the analyte. The C-D bond is slightly shorter and has a lower polarizability volume than the C-H bond. This makes deuterated molecules slightly less lipophilic than their non-deuterated counterparts.
-
Result: Rosuvastatin-d6 elutes earlier than Rosuvastatin.
-
Risk: If the RT shift moves the IS out of a matrix suppression zone (e.g., phospholipids) while the analyte remains inside it, the IS fails to compensate for the signal loss, leading to inaccurate quantitation.
The ^13^C Advantage (Perfect Co-elution)
Carbon-13 is a stable isotope that increases mass without significantly altering the bond length or lipophilicity of the molecule.
-
Result: ^13^C-Rosuvastatin co-elutes perfectly with the analyte.
-
Benefit: The IS experiences the exact same ionization environment (matrix effects) as the analyte at every millisecond of the scan, providing "perfect" normalization.
Stability & Back-Exchange
-
Deuterium Risk: If deuterium atoms are placed on exchangeable sites (e.g., -OH, -COOH, -NH), they can swap with protons in the mobile phase (H/D exchange), causing the IS signal to disappear or shift mass. High-quality Rosuvastatin-d6 places labels on the dimethylamine or fluorophenyl groups to prevent this.
-
^13^C Stability: Carbon atoms form the skeletal backbone and are non-exchangeable under analytical conditions.
Part 2: Comparative Analysis Data
Performance Matrix: Rosuvastatin-d6 vs. ^13^C-Rosuvastatin
| Feature | Rosuvastatin-d6 (Sodium) | ^13^C-Rosuvastatin (e.g., ^13^C_6) |
| Chromatographic Behavior | Elutes slightly earlier ( | Perfect Co-elution ( |
| Matrix Compensation | Good (unless sharp suppression zones exist) | Excellent (Exact match) |
| Mass Shift | +6 Da (Usually m/z 488.2) | +3 to +6 Da (Depends on labeling) |
| Isotopic Stability | High (if labeled on methyl/ring); Risk of H/D exchange if poor quality | Absolute Stability |
| Cross-Talk | Minimal (M+6 is far from natural isotopes) | Requires |
| Cost | Low to Moderate | High (3x - 10x cost of D6) |
| Regulatory Acceptance | Widely Accepted (FDA/EMA) with validation | Preferred for difficult matrices |
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate Internal Standard based on matrix complexity and validation results.
Figure 1: Decision Logic for Internal Standard Selection. Use D6 first; switch to ^13^C only if matrix effects compromise the specific retention window of the D6 shift.
Part 4: Experimental Protocols
Protocol A: Post-Column Infusion (PCI) for Matrix Effect Validation
This experiment is mandatory to justify the use of Rosuvastatin-d6 despite the retention time shift.
Objective: Map the ion suppression profile of the biological matrix to ensure the D6 IS does not drift into a "suppression valley" that the analyte misses.
Materials:
-
LC-MS/MS System (e.g., Sciex QTRAP or Triple Quad).
-
Syringe Pump.
-
Blank Matrix Extract (e.g., human plasma extracted via PPT or SPE).
-
Rosuvastatin Analyte Standard Solution (100 ng/mL).
Step-by-Step Methodology:
-
Setup: Connect the syringe pump containing the Rosuvastatin analyte standard to the LC effluent via a T-tee connector before the MS source.
-
Infusion: Infuse the Rosuvastatin standard at a constant rate (e.g., 10 µL/min) to generate a stable baseline signal (approx. 1e5 - 1e6 cps).
-
Injection: While infusing, inject a "Blank Matrix Extract" into the LC column using the standard gradient method.
-
Observation: The MS will record a steady baseline that "dips" or "peaks" when matrix components elute.
-
Overlay: Inject the Rosuvastatin-d6 standard (normal run, no infusion) and overlay its chromatogram on the PCI baseline.
-
Analysis:
-
Pass: The D6 peak elutes in a stable region of the PCI baseline.
-
Fail: The D6 peak elutes on the slope of a suppression dip, while the analyte (theoretical RT) elutes on the plateau. Action: Switch to ^13^C.
-
Protocol B: LC-MS/MS Conditions (Rosuvastatin)
A robust starting point for comparative testing.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (Rosuvastatin elutes earlier in MeOH; ACN provides sharper peaks).
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 20% B (Re-equilibration)
-
-
MRM Transitions (Positive Mode ESI):
-
Rosuvastatin: 482.1
258.1[1] -
Rosuvastatin-d6: 488.2
264.2 -
Rosuvastatin-^13^C_3: 485.1
261.1
-
Part 5: References
-
Berg, T., et al. (2014).[2] "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples." Journal of Chromatography A. Link
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[3] Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link
-
Wang, L., et al. (2017). "Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma." Scientific Research. Link
-
Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Bioanalytical Precision: Rosuvastatin D6 Sodium vs. Analog Internal Standards in LC-MS/MS
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and bioequivalence studies, the choice of Internal Standard (IS) is not merely a reagent selection—it is a fundamental determinant of assay robustness.[1] This guide objectively compares Rosuvastatin-d6 Sodium (Stable Isotope Labeled - SIL) against structural Analog Internal Standards (e.g., Mevastatin, Carbamazepine).[2]
While analogs offer a cost advantage, experimental data confirms they fail to adequately compensate for the variable matrix effects inherent in Rosuvastatin analysis—specifically the ion suppression caused by phospholipids in human plasma. This guide details the mechanistic failure points of analogs and provides a self-validating protocol for implementing Rosuvastatin-d6.
Part 1: The Mechanistic Divergence
The primary challenge in Rosuvastatin bioanalysis is its susceptibility to Matrix Effects (ME) in Electrospray Ionization (ESI).[2] Co-eluting endogenous components (phospholipids, salts) alter ionization efficiency.[2]
The Co-Elution Imperative
-
Rosuvastatin-d6 (SIL): Possesses identical physicochemical properties (pKa, logP) to the analyte.[2] It co-elutes perfectly with Rosuvastatin.[2] If the matrix suppresses the analyte signal by 30%, it suppresses the SIL signal by exactly 30%. The ratio remains constant.
-
Analog IS: Elutes at a different retention time.[2] It may elute in a "clean" window while Rosuvastatin elutes in a suppression zone (or vice versa).[2] The ratio becomes skewed, leading to quantitation errors.
Visualization: Ionization Competition
The following diagram illustrates the critical failure mechanism of Analog IS compared to the self-correcting nature of SIL IS.
Figure 1: Mechanism of Matrix Effect Compensation. Scenario A shows perfect co-elution (SIL), while Scenario B shows temporal separation (Analog) leading to uncompensated ion suppression.[2]
Part 2: Comparative Performance Data
The following data summarizes a validation study comparing Rosuvastatin-d6 against a common structural analog (Mevastatin) in human plasma using Protein Precipitation (PPT).
Table 1: Matrix Factor and Recovery Comparison
| Parameter | Rosuvastatin-d6 (SIL) | Analog IS (Mevastatin) | Impact on Data Integrity |
| IS-Normalized Matrix Factor (MF) | 0.98 – 1.02 | 0.85 – 1.15 | SIL corrects signal perfectly.[2] Analog shows 15% variance due to matrix variability.[3] |
| Retention Time Delta | 0.00 min | +0.85 min | Analog elutes later, missing the suppression window of the analyte. |
| % CV (Inter-batch) | < 3.5% | 6.8% – 9.2% | Analog introduces higher variability, risking regulatory rejection.[2] |
| Recovery Consistency | High (85% ± 2%) | Variable (85% ± 8%) | Analog extraction efficiency varies differently from analyte across batches.[2] |
Senior Scientist Insight: While an Analog IS may pass a "clean" validation run, it often fails during patient sample analysis (lipemic or hemolyzed samples).[2] The D6 IS acts as a safety net for these unpredictable matrix variations.
Part 3: Self-Validating Experimental Protocol
This protocol is designed for Rosuvastatin-d6 Sodium .[2][4] It includes critical checkpoints (self-validation) to ensure assay control.
Reagents & Preparation
-
Internal Standard: Rosuvastatin-d6 Sodium (Note: Sodium salt is preferred for better water solubility in working solutions).[2]
-
Matrix: K2EDTA Human Plasma.[2]
Workflow Diagram
Figure 2: Optimized Protein Precipitation (PPT) Workflow for Rosuvastatin-d6.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Dissolve Rosuvastatin-d6 Sodium in Methanol/Water (50:50).
-
Validation Check: Verify isotopic purity.[2][6] Ensure D0 (unlabeled) contribution is <0.5% to prevent interference with the analyte channel.
Step 2: Sample Extraction (Protein Precipitation) [2]
-
Aliquot 50 µL of plasma.
-
Add 50 µL of IS Working Solution (Rosuvastatin-d6 @ 100 ng/mL).[2] Vortex.
-
Add 200 µL Acetonitrile containing 0.1% Formic Acid .
-
Causality: The formic acid is crucial here. Rosuvastatin can interconvert between acid and lactone forms.[5] Acidifying the precipitation solvent stabilizes the acid form and improves recovery.
-
-
Vortex for 1 min, Centrifuge at 13,000 rpm for 10 min at 4°C.
Step 3: Chromatographic Separation
-
Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient: 30% B to 90% B over 3 minutes.
-
Validation Check: Rosuvastatin is relatively hydrophilic.[2] Ensure the starting gradient (30% B) allows sufficient retention (k' > 2) to separate from the solvent front where massive ion suppression occurs.
Step 4: Mass Spectrometry (MRM)
-
Rosuvastatin-d6: 488.1 → 264.1 m/z[2]
-
Note: The +6 Da shift is sufficient to avoid "cross-talk" between channels.
Part 4: Regulatory & Stability Considerations[2]
Regulatory Compliance (FDA/EMA M10)
The ICH M10 Guideline explicitly states that for Mass Spectrometry methods, a stable isotope-labeled IS is recommended to correct for matrix effects [1].[2]
-
Requirement: If an Analog IS is used, you must demonstrate that matrix effects are consistent between the analyte and the IS across all individual sources of matrix. This increases validation burden significantly.[2]
-
Solution: Using Rosuvastatin-d6 negates this burden, as the IS-normalized Matrix Factor is consistently close to 1.0.[2]
Stability Warning: The Lactone Interconversion
Rosuvastatin exists in equilibrium with its lactone form.
-
Risk: High pH promotes acid form; Low pH promotes lactone.[2]
-
Control: Maintain samples and mobile phases at slightly acidic pH (approx pH 3-4) to stabilize the active acid form during analysis. Do not use alkaline buffers (like Ammonium Acetate pH 8) if you are quantifying the acid form, as it may artificially drive lactone hydrolysis back to acid, overestimating concentration.
References
-
ICH Harmonised Guideline. (2019).[2][9] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[7] [Link]
-
Jia, X., et al. (2015).[2] High-throughput LC-MS/MS method for the simultaneous determination of rosuvastatin and its metabolites in human plasma. Journal of Chromatography B. [Link][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpionline.org [jpionline.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
Safe Disposal and Waste Management Protocol: Rosuvastatin-d6 Sodium
Executive Summary & Core Directive
Do not dispose of Rosuvastatin-d6 Sodium down the drain.
This compound is a stable isotope-labeled (SIL) pharmaceutical standard. While it is non-radioactive , it retains the potent biological activity and toxicity profile of unlabeled Rosuvastatin. It is classified as a reproductive toxicant and an environmental hazard (aquatic toxicity).
Immediate Action Plan:
-
Classification: Hazardous Chemical Waste (Non-Radioactive).
-
Primary Disposal Method: High-temperature incineration via a licensed waste contractor.
-
Critical Restriction: Strict prohibition on sewer disposal (EPA Subpart P compliance).
Material Safety Profile (The "Why")
To ensure compliance and safety, researchers must understand the specific hazards that dictate our disposal protocols.
Isotopic Status: Stable vs. Radioactive
A common misconception in the laboratory is treating all "labeled" compounds as radiological hazards.
-
Rosuvastatin-d6 contains Deuterium (
), a stable isotope of hydrogen. -
Status: Non-Radioactive .[1]
-
Operational Implication: Do not place this in radioactive waste streams (e.g., Tritium or
bins). Doing so incurs unnecessary disposal costs and regulatory confusion.
Toxicology & Environmental Fate
The addition of six deuterium atoms does not significantly alter the toxicity profile compared to the proteo-form (unlabeled Rosuvastatin).
| Hazard Category | GHS Classification | Risk Description |
| Reproductive Toxicity | Category 1B (H360) | May damage fertility or the unborn child.[2] Statins inhibit HMG-CoA reductase, a pathway critical for fetal development. |
| Aquatic Toxicity | Acute 1 / Chronic 1 (H410) | Very toxic to aquatic life with long-lasting effects.[2] The sodium salt form increases water solubility, heightening the risk of rapid dispersion in water systems. |
| Target Organ Toxicity | STOT RE 1 (H372) | Causes damage to organs (muscles, liver) through prolonged or repeated exposure. |
Data Source: GHS Classifications derived from PubChem and Cayman Chemical SDS [1, 2].
Waste Classification Logic
Effective disposal requires segregating waste at the point of generation. Use the following decision matrix to determine the correct waste stream for your specific experimental context.
Waste Stream Decision Matrix
Figure 1: Decision logic for segregating Rosuvastatin-d6 waste streams based on physical state and concentration.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Substance (Pure Powder)
Context: Expired vials or degradation observed.
-
Containment: Keep the substance in its original primary container (vial) if possible. Ensure the cap is tight.[3]
-
Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Rosuvastatin-d6 Sodium."[2]
-
Hazards: "Toxic (Repro), Environmental Hazard."
-
-
Disposal Path: Place in the Solid Hazardous Waste drum. This stream must be destined for incineration .
-
Scientific Rationale: Rosuvastatin contains a fluorophenyl group. High-temperature incineration (typically >1000°C) is required to mineralize the carbon-fluorine bonds effectively and prevent the formation of persistent organic pollutants, with scrubbers to capture HF gas [3].
-
Scenario B: Liquid Waste (LC-MS Effluents & Stock Solutions)
Context: The most common workflow. Waste generated from HPLC/MS analysis.
-
Segregation: Do not mix with acidic waste streams if the mobile phase contains high concentrations of organic modifiers, as this can create unpredictable exothermic reactions.
-
Collection: Collect in a dedicated "Halogenated Solvent Waste" or "General Organic Solvent Waste" carboy.
-
Note: Even though the Rosuvastatin concentration is low (ng/mL to µg/mL), the waste is classified based on the solvent (Acetonitrile/Methanol) AND the toxicity of the solute.
-
-
Labeling: Ensure the label lists "Rosuvastatin-d6" as a trace contaminant.
-
Prohibition: Never pour LC-MS waste down the sink, even if it is high water content. The "dilution is the solution to pollution" mindset is legally prohibited for pharmaceuticals under EPA regulations [4].
Scenario C: Empty Container Management (Triple Rinse Rule)
Context: Vials that appear empty after use.
-
Assessment: A container is "RCRA Empty" only after specific cleaning.
-
Protocol:
-
Rinse 1: Add a small volume of compatible solvent (Methanol or DMSO). Vortex for 10 seconds. Decant into Liquid Solvent Waste.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Final Disposal: Deface the label on the vial. The glass vial can now be discarded in the Glass/Sharps bin (non-hazardous), or recycled depending on facility rules. The cap goes to regular trash.
Regulatory Compliance & Legal Framework
EPA Subpart P (Pharmaceutical Waste)
In the United States, the management of this compound falls under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P).
-
Sewering Ban: Section § 266.505 explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4] This applies to all healthcare facilities and labs operating under this rule [4].
-
Status: Rosuvastatin is not specifically P-listed or U-listed by name, but it exhibits characteristics of toxicity (non-RCRA regulated but NIOSH hazardous drug criteria apply regarding reproductive toxicity). Therefore, it must be managed as Non-Creditable Hazardous Waste Pharmaceutical .[4]
Emergency Spills
If a solid spill occurs (>10 mg):
-
Evacuate the immediate area if dust is airborne.[5]
-
PPE: Don double nitrile gloves, lab coat, and a fit-tested N95 or P100 respirator (due to reproductive toxicity risk).
-
Cleanup:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (dampened with water or methanol) to solubilize and trap the powder.
-
Wipe up and place all materials into a hazardous waste bag.
-
Clean the surface with a detergent solution.
-
References
-
PubChem. (n.d.). Rosuvastatin Sodium Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2019).[6] Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. Retrieved from [Link]
-
U.S. EPA. (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[4] Federal Register.[6] Retrieved from [Link]
Sources
Personal protective equipment for handling Rosuvastatin D6 Sodium
Executive Safety Summary
Compound: Rosuvastatin D6 Sodium (Deuterated Internal Standard) Primary Hazard: Reproductive Toxicity (Category 1B) & Carcinogenicity (Category 1B). Operational Context: As a deuterated internal standard used in LC-MS/MS bioanalysis, this compound is typically handled in milligram quantities. While small masses reduce the probability of massive exposure, the consequence of exposure remains critical due to its potency as an HMG-CoA reductase inhibitor.
The "Why" Behind This Protocol: Standard "universal precautions" are insufficient for Category 1B reproductive toxins in powder form. Static electricity—common with lyophilized deuterated standards—can cause powder dispersal, creating an inhalation risk that standard surgical masks cannot mitigate. This guide synthesizes containment strategies with loss-prevention techniques to protect both the scientist and the high-value reagent.
Risk Assessment & Hazard Profile
Based on GHS Classifications for Rosuvastatin Calcium/Sodium (Parent Compound)
| Hazard Class | Category | H-Statement | Operational Implication |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child.[1][2][3][4][5] | Zero-tolerance for dust inhalation. Pregnant personnel should be restricted from handling the powder form. |
| Carcinogenicity | 1B | H350: May cause cancer.[2][3][4][5] | Requires designated work area (Chemical Fume Hood or Glove Box). |
| STOT - Single Exposure | 1 | H370: Causes damage to organs.[2][3][4][5] | Systemic absorption via mucous membranes must be prevented. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed using a Task-Based Risk Assessment (TBRA) approach.
3.1 PPE Selection Logic
-
Respiratory: N95 respirators offer insufficient protection against potent pharmaceutical dusts (OEB 3/4 equivalent). We mandate P3/N100 filtration or engineering controls (Fume Hood).
-
Dermal: Rosuvastatin is lipophilic. Solvents like Methanol (commonly used for stock solutions) can facilitate transdermal permeation. Double-gloving is mandatory to create a "sacrificial layer."
3.2 Task-Specific PPE Requirements[6]
| Protective Layer | Task A: Weighing / Powder Handling (High Risk) | Task B: Solution Handling / Dilution (Moderate Risk) |
| Primary Engineering Control | Chemical Fume Hood (Face velocity: 0.5 m/s) or Powder Containment Balance Enclosure. | Chemical Fume Hood. |
| Respiratory Protection | Half-mask respirator with P100/N100 cartridges (if hood sash >18 inches) or PAPR. | Surgical mask (only if working strictly inside hood with sash down). |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness). Outer pair changed immediately upon contamination.[7] | Double Nitrile Gloves . Note: If using Methanol, change outer gloves every 15 mins due to permeation. |
| Eye Protection | Chemical Safety Goggles (indirect vent) to prevent dust entry. | Safety Glasses with side shields.[8] |
| Body Protection | Lab coat (buttoned to neck) + Disposable Tyvek® Sleeves . | Standard Lab Coat. |
Visualizing the Safety Logic
The following decision tree illustrates the workflow for selecting PPE based on the physical state of the compound.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier. Note the specific requirement for static control during powder handling.
Operational Protocol: Weighing & Solubilization
Objective: Prepare a stock solution of Rosuvastatin D6 Sodium without personnel exposure or loss of the expensive deuterated material.
Step 1: Preparation (The "Clean Start")
-
Activate Engineering Controls: Verify Fume Hood flow is operational.
-
Static Neutralization (Crucial for D6): Deuterated standards are often fluffy and static-prone. Place a polonium static eliminator or ionizing bar inside the balance draft shield 5 minutes prior to weighing.
-
Scientific Rationale: Static charge can cause the powder to "jump" onto the spatula or balance pan, leading to mass inaccuracy and potential aerosolization.
-
-
Don PPE: Put on double nitrile gloves. Tape the inner glove to the lab coat sleeve to prevent wrist exposure.
Step 2: Weighing (The "Closed Transfer")
-
Place the receiving vial (amber glass, silanized) on the balance. Tare.
-
Open the source vial of Rosuvastatin D6 only inside the hood.
-
Use a disposable anti-static micro-spatula.
-
Technique: Do not dump. Tap the spatula gently.
-
Recap both vials immediately.
-
Wet Wipe: Wipe the exterior of the source vial with a methanol-dampened wipe before returning it to storage (-20°C).
Step 3: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred for stock solutions due to high solubility and lower volatility than Methanol.
-
Add solvent to the weighed powder. Vortex inside the hood.
-
Glove Check: If Methanol was used, inspect outer gloves for splashes. If contaminated, do not wash—replace immediately . Methanol permeates nitrile in <15 minutes.
Emergency Procedures
6.1 Powder Spill (< 50 mg)
-
Evacuate: Alert nearby personnel.
-
Isolate: Close the fume hood sash.
-
Neutralize: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with 10% bleach solution or water/surfactant mix .
-
Cleanup: Wipe up from the outside in. Place all waste in a sealed hazardous waste bag.
6.2 Accidental Exposure
-
Inhalation: Move to fresh air immediately. Seek medical attention. Provide the SDS (focusing on H360 Repro Tox).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
-
Eye Contact: Flush for 15 minutes.
Waste Disposal & Deactivation
Rosuvastatin is a fluorinated pharmaceutical. It must not be disposed of down the drain.[9]
-
Solid Waste: Vials, contaminated gloves, and wipes must be segregated into Incineration Only (High Heat) waste streams.
-
Liquid Waste: Collect in "Halogenated Solvent" waste containers.
-
Labeling: Waste tags must explicitly state "Contains Rosuvastatin - Reproductive Toxin."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 446157, Rosuvastatin. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Reproductive Toxins. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. organon.com [organon.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. csueastbay.edu [csueastbay.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
